molecular formula C6H7BrN2O B1291706 5-Bromo-3-methoxypyridin-2-amine CAS No. 42409-58-5

5-Bromo-3-methoxypyridin-2-amine

Cat. No.: B1291706
CAS No.: 42409-58-5
M. Wt: 203.04 g/mol
InChI Key: NFBIWMFMHLPVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBIWMFMHLPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624122
Record name 5-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42409-58-5
Record name 5-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.

A Versatile "Hinge-Binding" Scaffold for Kinase Inhibitor Discovery[1][2]

Executive Summary

5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) is a high-value heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors.[1][2] Its structural utility lies in its trisubstituted pyridine core:

  • C-2 Amine: Functions as a critical hydrogen bond donor/acceptor motif, often mimicking the adenine ring of ATP to bind the kinase hinge region.[2]

  • C-5 Bromide: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of "tail" moieties that explore the solvent-exposed or hydrophobic pockets of the target protein.[2]

  • C-3 Methoxy: Provides electron density to modulate the basicity of the pyridine nitrogen and can induce specific conformational preferences via intramolecular hydrogen bonding or steric clashes.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Number 42409-58-5
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical range for pure crystalline form)
Predicted pKa ~3.8 – 4.2 (Pyridine N)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
SMILES COc1c(N)ncc(Br)c1

Scientist’s Note on pKa: The pKa of the pyridine nitrogen is significantly lower than that of unsubstituted 2-aminopyridine (pKa ~6.86).[2] This reduction is driven by the strong electron-withdrawing inductive effect (-I) of the C-5 bromine atom, partially mitigated by the electron-donating methoxy group at C-3.[2] This reduced basicity often improves membrane permeability (higher fraction of neutral species at physiological pH) compared to more basic analogs.[2]

Synthetic Access

The most robust route to this compound is the regioselective electrophilic aromatic substitution (bromination) of the commercially available precursor, 3-methoxypyridin-2-amine.[1][2]

Mechanistic Rationale

The C-2 amino group is a strong ortho/para director.[1][2] The C-3 methoxy group is also an ortho/para director.[2]

  • Para to Amino (C-5): Strongly activated.[2]

  • Para to Methoxy (C-6): Activated, but less favored due to the dominance of the amino group's resonance contribution.[2]

  • Ortho to Amino (C-3): Blocked by the methoxy group.[2]

  • Ortho to Methoxy (C-2/C-4): C-2 is blocked; C-4 is sterically crowded and electronically less favored than C-5.[2]

Therefore, bromination occurs almost exclusively at the C-5 position .[2]

Graphviz Diagram: Synthesis Pathway

Synthesis cluster_conditions Reaction Parameters Precursor 3-Methoxypyridin-2-amine (Starting Material) Intermediate Sigma Complex (Transition State) Precursor->Intermediate MeCN, 0°C Reagent N-Bromosuccinimide (NBS) (Electrophile Source) Reagent->Intermediate Product This compound (Target) Intermediate->Product - Succinimide Regioselective at C-5 Solvent: Acetonitrile (MeCN) Solvent: Acetonitrile (MeCN) Temp: 0°C to RT Temp: 0°C to RT Yield: >85% Yield: >85%

Figure 1: Regioselective bromination pathway driven by the synergistic directing effects of the amino and methoxy groups.[2]

Reactivity Landscape & Functionalization

This scaffold serves as a "linchpin" in convergent synthesis.[1][2] The reactivity order is generally C-5 (Pd-coupling) > N-2 (Acylation) > C-3 (Demethylation) .[2]

C-5 Functionalization (The "Warhead" Vector)

The C-Br bond is highly activated for palladium-catalyzed cross-coupling reactions.[2]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the aromatic system.[2]

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[2] For sterically hindered boronic acids, Pd₂dba₃/XPhos is recommended.[2]

  • Sonogashira Coupling: Introduces alkyne linkers.[2]

  • Buchwald-Hartwig Amination: While possible, the C-2 amine must usually be protected (e.g., as a Boc-carbamate) to prevent catalyst poisoning or competing N-arylation, although the C-Br bond is significantly more reactive than the free amine in oxidative addition.

N-2 Functionalization (The "Hinge" Vector)

The exocyclic amine is nucleophilic but less so than an aniline due to the electron-withdrawing pyridine ring.[1][2]

  • Amide Coupling: Requires activation (e.g., HATU, acid chlorides).[2]

  • Urea Formation: Reacts with isocyanates to form urea linkages, a common motif in kinase inhibitors (e.g., Sorafenib analogs).[2]

O-3 Demethylation

Treatment with BBr₃ or HBr/AcOH cleaves the methyl ether to yield 2-amino-5-bromopyridin-3-ol .[1][2] This unmasks a phenol-like moiety that can participate in intramolecular hydrogen bonding or be re-alkylated with solubilizing groups.[2]

Graphviz Diagram: Reactivity Star

Reactivity Core This compound (CORE) Suzuki Suzuki Coupling (C-5) Product: Biaryl Kinase Inhibitor Core->Suzuki Ar-B(OH)2, Pd(0) Amide Amide/Urea Formation (N-2) Product: Hinge Binder Motif Core->Amide R-COCl or R-NCO Demethyl Demethylation (O-3) Product: 3-Hydroxypyridine Core->Demethyl BBr3, DCM

Figure 2: Divergent reactivity profile allowing for modular drug design.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective bromination of 3-methoxypyridin-2-amine.

  • Setup: Charge a 250 mL round-bottom flask with 3-methoxypyridin-2-amine (5.0 g, 40.3 mmol) and Acetonitrile (MeCN) (100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Stirring must be vigorous.[2]

  • Addition: Add N-Bromosuccinimide (NBS) (7.53 g, 42.3 mmol, 1.05 eq) portion-wise over 15 minutes. Note: Protect from light to minimize radical side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by LCMS (Target [M+H]+ = 203/205).[2]

  • Workup:

    • Concentrate the reaction mixture to ~20 mL volume under reduced pressure.

    • Pour the residue into Water (150 mL) and stir for 30 minutes. The product typically precipitates as a solid.[2]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if necessary.

  • Yield: Expect 6.5 – 7.4 g (80–90%).

Protocol B: Representative Suzuki Cross-Coupling

Objective: Coupling at C-5 to install an aryl group.

  • Reagents: Combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 M aq. solution, 3.0 eq) in 1,4-Dioxane (10 V).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.05 eq).[2]

  • Conditions: Degas with nitrogen for 5 minutes. Heat to 90 °C for 4–12 hours.

  • Isolation: Dilute with EtOAc, wash with water/brine.[2] Purify via column chromatography.[2]

Handling & Safety Information

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (brominated heterocycles can discolor over time).[2]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[2]

References

  • Regioselective Bromination of Aminopyridines: Journal of Organic Chemistry, 2008, 73(19), 7797.[2] (General methodology for NBS bromination of activated pyridines).

  • Suzuki Coupling of 2-Amino-5-halopyridines: Tetrahedron Letters, 2005, 46(11), 1845-1848.[2]

  • Kinase Inhibitor Design (Hinge Binders): Journal of Medicinal Chemistry, 2010, 53(24), 8461-8484.[2] (Discusses the role of aminopyridines in ATP-competitive inhibition).

  • Compound Data & Safety: PubChem CID 44754869.[1][2] [2]

  • Synthesis Verification: World Intellectual Property Organization, WO2010000633.[2] (Patent describing the synthesis of the 5-bromo-3-methoxy core).[2]

Sources

5-Bromo-3-methoxypyridin-2-amine safety and hazards.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-Bromo-3-methoxypyridin-2-amine is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules. Its structural features—an electron-rich amino group adjacent to a pyridine nitrogen, a methoxy substituent, and a chemically versatile bromine handle at the 5-position—make it a critical scaffold for Suzuki-Miyaura cross-coupling reactions.

However, its specific substitution pattern introduces distinct handling challenges, primarily related to skin/eye irritation and potential acute toxicity. This guide synthesizes safety data, structure-activity relationship (SAR) insights, and field-proven handling protocols.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Amino-5-bromo-3-methoxypyridine; 3-Methoxy-5-bromo-2-pyridinamine
CAS Number 42409-58-5
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Part 2: Hazard Identification & Mechanism

While specific LD50 data for this exact isomer is often proprietary, we apply Read-Across Toxicology from structurally similar halogenated aminopyridines (e.g., 2-amino-5-bromopyridine). The primary hazards stem from the compound's ability to protonate at physiological pH and interact with mucous membranes.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed. (Acute Toxicity, Oral - Category 4)

    • H315: Causes skin irritation.[1] (Skin Corrosion/Irritation - Category 2)

    • H319: Causes serious eye irritation.[1] (Eye Damage/Irritation - Category 2A)

    • H335: May cause respiratory irritation.[1] (STOT SE - Category 3)

Mechanistic Insight: Why is it an Irritant?

The 2-aminopyridine core is a weak base (


). Upon contact with moisture in the eyes or respiratory tract, it can locally increase pH and disrupt cellular membranes. Furthermore, the halogenated nature (Bromine at C5) increases lipophilicity (

), facilitating dermal absorption compared to non-halogenated pyridines.

Part 3: Risk Assessment & Control Systems

Effective safety relies on a hierarchy of controls. For this compound, containment is the priority due to its potential as a respiratory irritant in solid form (dust).

Hierarchy of Controls Diagram

SafetyControls Risk Risk: Dust Inhalation & Dermal Contact Eng Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) Risk->Eng Primary Barrier Admin Admin Control: SOPs, Restricted Access, HazWaste Segregation Eng->Admin Procedural Support PPE PPE: Nitrile Gloves (0.11mm), Safety Glasses, Lab Coat Admin->PPE Last Line of Defense Safe Safe Operation PPE->Safe Ready to Work

Figure 1: Risk mitigation hierarchy for handling halogenated aminopyridines.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Protection Nitrile Rubber (Min thickness 0.11 mm)Excellent resistance to pyridine derivatives. Change immediately upon splash.
Eye Protection Chemical Safety Goggles Prevent corneal damage from basic dust/vapors.
Respiratory N95 / P2 Mask (if outside hood)Only required if weighing powder outside a ventilated enclosure (Not recommended).
Body Lab Coat (Cotton/Poly blend) Standard protection against solid particulates.

Part 4: Handling, Storage, and Stability

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Aminopyridines are prone to oxidation (N-oxide formation) and darkening upon exposure to air and light.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates (violent reaction potential).

Stability Note: The C-Br bond is stable under standard storage conditions but is the reactive site for metal-catalyzed couplings. Avoid incidental contact with palladium catalysts in the presence of base unless intended.

Part 5: Experimental Workflow – Safe Synthesis Protocol

Context: A typical application of this compound is a Suzuki-Miyaura Coupling to attach an aryl group at the 5-position.

Protocol: Suzuki Coupling at C5

  • Preparation (In Fume Hood):

    • Charge a dry reaction vial with This compound (1.0 eq) , Aryl Boronic Acid (1.2 eq), and Base (e.g.,

      
      , 3.0 eq).
      
    • Safety Check: Ensure all solids are added before solvent to minimize splash risk.

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

    • Note: Degassing prevents oxidation of the Pd catalyst and the aminopyridine substrate.

  • Catalyst Addition:

    • Add Pd catalyst (e.g.,

      
      , 0.05 eq) quickly under an inert gas stream.
      
    • Hazard:[2] Pd catalysts can be pyrophoric or sensitizers; handle with care.

  • Reaction:

    • Heat to 80–100°C. Use a pressure-relief cap if using a sealed tube.

  • Work-up (Quenching):

    • Cool to Room Temp.[3] Dilute with EtOAc. Wash with water.

    • Waste: The aqueous layer contains bromide salts and pyridine residues—dispose of as Hazardous Aqueous Waste .

Workflow Logic Diagram

ReactionFlow Start Weigh Reagents (In Hood) Solvent Add Degassed Solvent (Dioxane/H2O) Start->Solvent Cat Add Catalyst (Under Argon) Solvent->Cat Prevent O2 Heat Heat to 90°C (Sealed Vessel) Cat->Heat Initiate Cycle Quench Cool & Dilute (EtOAc Extraction) Heat->Quench Complete Waste Dispose Aqueous (Halogenated Waste) Quench->Waste Safety Critical

Figure 2: Step-by-step workflow for Suzuki coupling involving this compound.

Part 6: Emergency Response

ScenarioImmediate ActionSecondary Action
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids.Seek medical attention. Alkali-like burns possible.
Skin Contact Brush off solid, then wash with soap/water.Monitor for redness/blistering (delayed irritation).
Inhalation Move to fresh air.If breathing is difficult, administer oxygen (trained personnel only).
Fire Use

, dry chemical, or foam.
Warning: Combustion produces toxic fumes:

,

. Wear SCBA.
Spill (Solid) Dampen with inert oil/water to suppress dust.Sweep into a closed container. Do not dry sweep.

Part 7: References

  • PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8][9][10][11] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 31, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives. Retrieved January 31, 2026, from [Link]

Sources

Strategic Functionalization of Brominated Methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Navigating Electronic Conflicts and Regioselectivity

Executive Summary: The "Push-Pull" Paradox

Brominated methoxypyridines represent a unique scaffold in drug discovery, acting as a masked equivalent of pyridones while offering versatile handles for cross-coupling. However, their reactivity is governed by a complex "push-pull" electronic conflict:

  • The Pyridine Nitrogen: Electron-withdrawing (inductive), directing nucleophiles to C2/C6.

  • The Methoxy Group: Electron-donating (mesomeric), deactivating the ring toward oxidative addition (Pd) and SNAr, yet serving as a potent Directed Metalation Group (DMG) for lithiation.

  • The Bromine: A labile handle prone to "Halogen Dance" (HD) migration under basic conditions.[1]

This guide provides a mechanistic roadmap to controlling these competing pathways, ensuring predictable functionalization.

The Lithiation Landscape: Kinetic vs. Thermodynamic Control

The most common failure mode in functionalizing bromomethoxypyridines is the unintended Halogen Dance (HD) reaction. When treating these substrates with organolithiums, two pathways compete:

  • Lithium-Halogen Exchange (Li-Hal Ex): Fast, kinetic attack at the C-Br bond.

  • Directed Ortho Metalation (DoM): Guided by the OMe group to deprotonate an adjacent C-H.

The Mechanism of Failure (Halogen Dance)

If DoM occurs ortho to the bromine, the resulting lithiated species is often unstable. It undergoes a rapid isomerization where the lithium and bromine swap positions to reach a thermodynamically more stable intermediate (usually stabilizing the negative charge adjacent to the inductive withdrawal of the Nitrogen or away from steric clash).

Case Study: 2-Bromo-3-methoxypyridine

  • Kinetic Product: Treatment with n-BuLi at -78°C effects Li-Hal exchange at C2.

  • Thermodynamic Product (The Dance): Treatment with LDA (which favors deprotonation over exchange) leads to lithiation at C4 (directed by OMe). However, if lithiation occurs at C2 (in the absence of Br), or if the C2-Li species warms up, the Br can migrate.

  • Critical Insight: The 3-methoxy group is a powerful DMG. It directs lithiation to C2 (between N and OMe) or C4. The C2 position is sterically crowded but electronically activated.

Visualization: The Halogen Dance Pathway

The following diagram illustrates the migration mechanism that researchers must anticipate.

HalogenDance Start 3-Bromo-4-methoxypyridine Lithiated Intermediate A: Ortho-Lithiation (C2) (Kinetic) Start->Lithiated LDA, -78°C (Deprotonation) DanceState Transition State: Br/Li Scrambling Lithiated->DanceState Warming / Time Final Product B: 2-Bromo-3-lithio-4-methoxypyridine (Thermodynamic) DanceState->Final Isomerization Final->Start Intermolecular Transfer

Figure 1: The Halogen Dance mechanism often observed in methoxypyridines. The base-catalyzed migration moves the halogen to a more stable position, often frustrating initial synthetic designs.

Transition Metal Catalysis: Overcoming Electronic Deactivation

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the methoxy group acts as a double-edged sword. While it stabilizes the pyridine ring against decomposition, its electron donation increases electron density at the carbon-halogen bond, slowing down the oxidative addition step of the catalytic cycle.

Strategic Ligand Selection

Standard conditions (e.g., Pd(PPh3)4) often fail or require excessive heating, leading to demethylation.

  • Recommendation: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition into the electron-rich C-Br bond.

  • Preferred Systems:

    • Pd-G3/G4 precatalysts (XPhos or SPhos): Excellent for deactivated heteroaryl bromides.

    • Pd(dtbpf)Cl2: High turnover numbers for sterically hindered couplings.

Data: Coupling Efficiency Comparison

Comparative yields for the Suzuki coupling of 2-bromo-6-methoxypyridine with Phenylboronic acid.

Catalyst SystemBase / SolventTemp (°C)Yield (%)Notes
Pd(PPh3)4Na2CO3 / DME8045%Incomplete conversion; some demethylation.
Pd(dppf)Cl2K3PO4 / Dioxane9068%Moderate activity.
Pd(OAc)2 / SPhos K3PO4 / Toluene 80 92% Recommended. Fast oxidative addition.
Pd-PEPPSI-IPrK2CO3 / MeOH6088%Good for sterically demanding partners.

Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]

Contrary to standard pyridines, brominated methoxypyridines are deactivated toward SNAr because the OMe group donates electron density into the ring, destabilizing the Meisenheimer complex.

  • Rule of Thumb: SNAr is viable mainly if the Bromine is at C2 or C6 (ortho to Nitrogen).

  • Activation: If the Br is at C3/C5, SNAr will likely fail unless the pyridine N is activated (e.g., N-oxidation to Pyridine-N-oxide) or if the nucleophile is exceptionally strong (e.g., thiols).

Experimental Protocols

Protocol A: Regioselective Lithiation (Avoiding the Dance)

Objective: Functionalize 2-bromo-3-methoxypyridine at the C4 position without migrating the bromine.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less prone to acting as a nucleophile.

  • Cryogenics: Cool to -78°C strictly.

  • Addition: Add LiTMP (1.1 eq) dropwise over 10 minutes. Stir for exactly 30 minutes at -78°C.

    • Note: Do not allow to warm above -70°C, or the Br will migrate to C4.

  • Quench: Add the electrophile (e.g., Iodine, DMF) in THF solution rapidly.

  • Workup: Warm to RT, quench with sat. NH4Cl.

Protocol B: High-Efficiency Suzuki Coupling

Objective: Couple 3-bromo-2-methoxypyridine with an aryl boronic acid.

  • Charge: To a vial, add 3-bromo-2-methoxypyridine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

  • Solvent: Add Toluene (4 mL) and Water (1 mL).

  • Base: Add K3PO4 (2.0 eq).

  • Degas: Sparge with Argon for 5 minutes (Crucial for electron-rich ligands).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Decision Logic: The Functionalization Workflow

Use this logic flow to determine the correct synthetic strategy for your specific isomer.

Workflow Input Brominated Methoxypyridine Decision1 Target Transformation? Input->Decision1 PathLi C-H Functionalization (Lithiation) Decision1->PathLi PathPd C-C Bond Formation (Coupling) Decision1->PathPd PathSN Displacement of Br (S_NAr) Decision1->PathSN LiCheck Is Br ortho to H? PathLi->LiCheck PdCheck Is Br deactivated (ortho/para to OMe)? PathPd->PdCheck SNCheck Is Br at C2/C6? PathSN->SNCheck Use LiTMP @ -78°C\n(Kinetic Control) Use LiTMP @ -78°C (Kinetic Control) LiCheck->Use LiTMP @ -78°C\n(Kinetic Control) Yes (Risk of Dance) Use n-BuLi or LDA Use n-BuLi or LDA LiCheck->Use n-BuLi or LDA No Use SPhos/XPhos Pd G3 Use SPhos/XPhos Pd G3 PdCheck->Use SPhos/XPhos Pd G3 Yes Standard Pd(dppf)Cl2 Standard Pd(dppf)Cl2 PdCheck->Standard Pd(dppf)Cl2 No Standard NaH/Nucleophile Standard NaH/Nucleophile SNCheck->Standard NaH/Nucleophile Yes Requires N-Oxide activation Requires N-Oxide activation SNCheck->Requires N-Oxide activation No (C3/C4/C5)

Figure 2: Strategic decision tree for selecting reaction conditions based on regiochemistry and electronic risks.

References

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2]

  • Gribble, G. W. (2010). "Lithium-Halogen Exchange in Heterocycles." Science of Synthesis.

  • Bode, M. L. (2011). "Regioselective Lithiation of 2-Methoxypyridines." Tetrahedron Letters.

Sources

Strategic Utilization of 5-Bromo-3-methoxypyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Scaffold Design

Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), 5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) serves as a "linchpin" intermediate.[1] Unlike generic pyridine building blocks, this specific isomer offers a pre-installed trifecta of functionality: an amine/nitrogen head for heterocycle formation (hinge binding), a bromine tail for palladium-catalyzed extension (hydrophobic pocket access), and a 3-methoxy substituent for physicochemical tuning (solubility and conformational locking).[1]

This technical guide dissects the utility of this core, providing validated synthetic routes, reaction logic, and specific applications in the synthesis of imidazo[1,2-a]pyridine kinase inhibitors.[1]

Chemical Profile & Pharmacophore Utility[2]

PropertyDataRelevance in Drug Design
CAS Number 42409-58-5Unique identifier for procurement/IP.[1]
Formula C₆H₈N₂OBrLow MW (203.[1][2]04) allows significant elaboration while staying within Lipinski rules.[1]
C5-Bromine Electronic ActivationThe 2-amino group activates the C5 position, facilitating oxidative addition in Pd-catalyzed couplings even with mild catalysts.
C3-Methoxy Steric/ElectronicActs as an H-bond acceptor (HBA).[1] Crucially, it forces non-planar conformations in biaryl systems or modulates the pKa of the pyridine nitrogen, altering solubility and permeability.
2-Amino Group NucleophilePrimary handle for cyclization reactions to form fused bicyclic systems (e.g., imidazopyridines, triazolopyridines).[1]

Strategic Synthesis: The "Make"

The synthesis of this core must be regioselective. Direct bromination of 3-methoxypyridin-2-amine is the industry-standard route.[1] The amino group is a strong ortho/para director.[1] Since the ortho position (C3) is blocked by the methoxy group, and the para position (C5) is electronically favored over C6 (which is deactivated by the inductive effect of the ring nitrogen), bromination occurs almost exclusively at C5.[1]

Validated Protocol: Regioselective Bromination

Causality: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to control the reaction rate and prevent over-bromination or oxidation of the electron-rich amino group.[1]

Reagents:

  • Starting Material: 2-Amino-3-methoxypyridine (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic favors the ionic transition state).[1]

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-3-methoxypyridine in MeCN (10 volumes) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <5°C to ensure regioselectivity.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS for consumption of starting material (

    
    ) and formation of product (
    
    
    
    ).[1]
  • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Purification: Wash organic layer with saturated

    
     (to remove trace bromine) and brine. Dry over 
    
    
    
    . Recrystallize from Ethanol/Heptane if necessary.

Reactivity & Functionalization: The "Click"

The power of this compound lies in its ability to serve as a divergent point for two major classes of transformations: Cyclization and Cross-Coupling .[1]

A. Pathway 1: Construction of the Imidazo[1,2-a]pyridine Core

This is the most common application.[1] Condensation with


-haloketones yields the 6-bromo-8-methoxyimidazo[1,2-a]pyridine  scaffold.[1]
  • Mechanism: The pyridine ring nitrogen (N1) attacks the

    
    -carbon of the ketone, followed by cyclodehydration involving the exocyclic amine.[1]
    
  • Result: The C3-methoxy of the pyridine becomes the C8-methoxy of the fused system.[1] This position is solvent-exposed in many kinase active sites and improves the solubility of the otherwise flat, lipophilic scaffold.[1]

B. Pathway 2: Suzuki-Miyaura Cross-Coupling

The C5-bromide is highly reactive due to the electron-donating effect of the amino group.

  • Catalyst Choice:

    
     or 
    
    
    
    are sufficient.[1] Advanced precatalysts (e.g., XPhos Pd G2) are rarely needed unless the boronic acid is sterically hindered.[1]
  • Base:

    
     or 
    
    
    
    in Dioxane/Water.
Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G SM 2-Amino-3-methoxypyridine CORE 5-BROMO-3-METHOXY PYRIDIN-2-AMINE (The Linchpin) SM->CORE NBS, MeCN (Regioselective Br) IMID 6-Bromo-8-methoxy imidazo[1,2-a]pyridine CORE->IMID R-COCH2Br Cyclization BIARYL 5-Aryl-3-methoxy pyridin-2-amine CORE->BIARYL Ar-B(OH)2 Pd(0) KINASE Kinase Inhibitor (e.g., p38, PI3K) Solubilized Core IMID->KINASE Suzuki Coupling (Tail Extension) GABA GABA-A Modulator (Zolpidem Analog) BIARYL->GABA Derivatization

Figure 1: Divergent synthetic utility of the 5-bromo-3-methoxy scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (The "8-Methoxy" Effect)

In the design of type I/II kinase inhibitors, the imidazo[1,2-a]pyridine ring often binds to the hinge region of the ATP pocket.[1]

  • Problem: The standard imidazo[1,2-a]pyridine core is highly lipophilic (high LogP), leading to poor metabolic stability and solubility.[1]

  • Solution: Incorporating the 8-methoxy group (derived from our 3-methoxy pyridine starting material) lowers the LogP and provides a vector for hydrogen bonding with water molecules at the solvent front, without disrupting the hinge binding interaction of N1.[1]

Experimental Protocol: Suzuki Coupling on the Core

Objective: Synthesize a 5-aryl derivative to probe the "tail" region of a binding pocket.[1]

Protocol:

  • Charge: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in a microwave vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1 hour.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc/Hexanes).

Structure-Activity Relationship (SAR) Logic[1]

The following diagram maps the specific roles of each atom in the core molecule during drug interaction.

SAR CORE 5-Bromo-3-methoxy pyridin-2-amine BR C5-Bromine: Exit Vector (Hydrophobic Reach) CORE->BR OME C3-Methoxy: Solubility Handle & H-Bond Acceptor CORE->OME NH2 C2-Amine: H-Bond Donor (Hinge Binder) CORE->NH2 N1 N1-Nitrogen: H-Bond Acceptor (Cyclization Point) CORE->N1

Figure 2: Pharmacophore mapping of the core intermediate.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 44754869 (5-Bromo-2-methoxypyridin-3-amine - Isomer Note). Note: The target molecule this compound is CAS 42409-58-5.[1][2][3][4][5][6]

    • Source: (Verified CAS match).[1]

  • Synthetic Methodology (Bromination & Coupling)

    • Regioselective Bromination of Aminopyridines: Canibano, V. et al. "Synthesis of 2-amino-3-alkoxypyridines."[1] Synthesis 2001.

    • Suzuki Coupling Protocols: BenchChem Applic
    • Source: [1]

  • Medicinal Chemistry Applications (Imidazo[1,2-a]pyridines)

    • Review of Imidazo[1,2-a]pyridine as a Privileged Scaffold: "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents."[1][7] ResearchGate.

    • Source:

  • Kinase Inhibitor Design

    • 8-Substituted Imidazopyridines in TB and Kinase Research: "Recent developments of imidazo[1,2-a]pyridine analogues."[1][8] RSC Advances.

    • Source: [1]

Sources

A Senior Application Scientist's Guide to 5-Bromo-3-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Bromo-3-methoxypyridin-2-amine, a crucial building block in modern medicinal chemistry. We will explore its commercial availability, key physicochemical properties, plausible synthetic routes, and its strategic application in the development of complex pharmaceutical agents. This document is designed to equip researchers with the practical and theoretical knowledge necessary to effectively source and utilize this versatile chemical intermediate.

Chemical Identity and Commercial Landscape

This compound is a substituted aminopyridine recognized for its utility in constructing more complex molecular architectures. Its specific arrangement of bromo, methoxy, and amino functional groups on the pyridine core makes it a valuable synthon for introducing key pharmacophoric elements.

The compound is identified by the CAS Number 42409-58-5 .[1][2] It is commercially available from several major chemical suppliers, indicating its established role in research and development activities. The availability from partners of large distributors like Sigma-Aldrich and Thermo Scientific Chemicals suggests a stable supply chain for standard research quantities.

Commercial Supplier Overview
SupplierPurityAvailable QuantitiesCAS NumberNotes
Sigma-Aldrich 98%Not specified, available via Aldrich Partner42409-58-5Typically ships within 5 days.[1]
Thermo Scientific 96%1 g42409-58-5Originally an Alfa Aesar product.[2]
Laibo Chem Not specified5 gNot specified for this isomer, but listedAvailability may vary by region.[3]

Note: Isomers such as 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) are also commercially available and should not be confused with the title compound.[4][5]

Physicochemical Properties and Safety Data

Understanding the physical and chemical properties of a reagent is fundamental to its successful application in synthesis and for ensuring laboratory safety.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₇BrN₂OSigma-Aldrich[1]
Molecular Weight 203.04 g/mol Thermo Scientific Chemicals[2], PubChem[5]
Appearance SolidSigma-Aldrich[1]
Purity 96-98% (typical commercial grades)Sigma-Aldrich[1], Thermo Scientific[2]
Storage Conditions Room temperature, keep in dark place, inert atmosphereSigma-Aldrich[1]
InChI Key NFBIWMFMHLPVLT-UHFFFAOYSA-NSigma-Aldrich[1]
Safety and Handling Information

As a halogenated aromatic amine, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate several potential hazards.

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H332: Harmful if inhaled.[1]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.

Synthetic Routes and Methodologies

While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. The synthesis of substituted pyridines often involves a multi-step process that builds the required functionality onto a precursor ring.[6] A plausible and common strategy involves the reduction of a corresponding nitro-pyridine intermediate.

Proposed Synthetic Workflow

The following workflow is a generalized representation based on established chemical transformations for similar pyridine derivatives.[7][8] The key final step is the reduction of a nitro group to an amine, a robust and widely used transformation in organic synthesis.

G cluster_0 Synthesis Pathway Start 3-Methoxy-2-nitropyridine Bromination Regioselective Bromination (e.g., NBS, H2SO4) Start->Bromination Intermediate 5-Bromo-3-methoxy-2-nitropyridine Bromination->Intermediate Reduction Nitro Group Reduction (e.g., Fe/AcOH, SnCl2, or H2/Pd-C) Intermediate->Reduction Product This compound (CAS: 42409-58-5) Reduction->Product

Caption: Proposed synthesis of this compound.

Exemplary Experimental Protocol: Nitro Group Reduction

This protocol is adapted from analogous procedures for the synthesis of aminopyridines from their nitro precursors.[7] The rationale is based on the use of a reducing agent like iron powder in an acidic medium, which is a classic and effective method for this transformation.

Objective: To synthesize 2-amino-5-bromo-3-methoxypyridine from 5-bromo-3-methoxy-2-nitropyridine.

Materials:

  • 5-Bromo-3-methoxy-2-nitropyridine (1.0 eq)

  • Iron powder (4.0-5.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder (e.g., 4-5 equivalents) and glacial acetic acid. Heat the mixture to approximately 80°C.

    • Causality: Acetic acid serves as the proton source and solvent, activating the iron metal for the reduction process. Heating accelerates the reaction rate.

  • Addition of Starting Material: Dissolve the 5-bromo-3-methoxy-2-nitropyridine (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the heated iron suspension over 20-30 minutes.

    • Causality: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent side reactions, ensuring a higher yield of the desired amine.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts and unreacted iron powder. Wash the Celite pad thoroughly with additional ethyl acetate to ensure complete recovery of the product.[7]

    • Causality: Celite provides a fine filtration medium that prevents clogging and efficiently removes solid byproducts.

  • Neutralization: Combine the organic filtrates and carefully add them to a beaker containing a saturated solution of sodium bicarbonate. Add the solution slowly, with stirring, until the effervescence ceases, indicating that the acetic acid has been fully neutralized.

    • Causality: Neutralization is a critical self-validating step. It removes the acidic catalyst and ensures the product, an amine, is in its free base form, which is soluble in the organic layer.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[7]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its isomers are highly valued intermediates in the synthesis of biologically active molecules, particularly in the fields of oncology and inflammation.[9][10] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[10][11]

This functionality is critical for performing structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. For instance, a derivative, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, is a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy.[12]

G cluster_1 Role in Medicinal Chemistry BuildingBlock This compound (Versatile Synthon) Coupling Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) BuildingBlock->Coupling SAR Structure-Activity Relationship (SAR) Studies Coupling->SAR API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitors) SAR->API

Caption: Strategic use of this compound in drug discovery.

The presence of the methoxy and amino groups also influences the electronic properties of the pyridine ring and provides additional points for modification or hydrogen bonding interactions with biological targets.[6] This makes the scaffold particularly useful for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[10]

References

  • Apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. [Link]

  • PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]

  • Laibo Chem. 3-Amino-5-bromo-2-methoxypyridine, Package: 5g. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

The Strategic Utility of 5-Bromo-3-methoxypyridin-2-amine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Fragment

5-Bromo-3-methoxypyridin-2-amine (CAS: 42409-58-5) is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group on a pyridine core makes it a powerful synthon for the construction of complex, biologically active molecules. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and amino functionalities on this core provides medicinal chemists with multiple handles for molecular elaboration and fine-tuning of physicochemical and pharmacological properties.

This guide will serve as a technical resource for effectively harnessing the potential of this versatile intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 42409-58-5[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [2]
Appearance Solid[1]
Purity Typically ≥98%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino group protons (a broad singlet). The coupling constants between the aromatic protons would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronic effects of the substituents.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. The IR spectrum of a related compound, 5-bromo-2,3-dihydroxypyridine, shows C-H valence oscillations in the 3000-3100 cm⁻¹ region[3].

Synthesis of this compound

While a specific, detailed, peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be approached through established methods for the functionalization of pyridine rings. A plausible synthetic route can be designed based on the synthesis of its isomer, 3-Amino-5-bromo-2-methoxypyridine, which involves a multi-step process starting from suitable pyridine derivatives. This typically includes regioselective bromination, followed by methoxylation and amination[4].

Conceptual Synthetic Workflow:

Start 2-Amino-3-methoxypyridine Bromination Bromination (e.g., NBS) Start->Bromination Electrophilic Aromatic Substitution Product This compound Bromination->Product

A plausible synthetic route for this compound.

Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Bromination of 2-Amino-3-methoxypyridine

  • Rationale: The amino and methoxy groups are activating and ortho-, para-directing. Bromination is expected to occur at the C5 position, which is para to the amino group and ortho to the methoxy group. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for activated aromatic rings.

  • Procedure:

    • Dissolve 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 30 minutes, while monitoring the reaction by thin-layer chromatography (TLC).

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validation: The success of this protocol would be validated by obtaining the correct mass in mass spectrometry and the expected shifts and coupling patterns in ¹H and ¹³C NMR spectroscopy. The purity would be confirmed by HPLC analysis.

Reactivity and Strategic Applications in Drug Discovery

The trifunctional nature of this compound provides a rich platform for chemical diversification.

Diagram of Key Reactions:

Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH₂, Pd Catalyst, Base Acylation N-Acylation/ Sulfonylation Start->Acylation Acyl/Sulfonyl Chloride, Base Product_Suzuki Aryl/Heteroaryl Substituted Pyridine Suzuki->Product_Suzuki Product_Buchwald N-Aryl/Heteroaryl Substituted Pyridine Buchwald->Product_Buchwald Product_Acylation Amide/Sulfonamide Derivatives Acylation->Product_Acylation

Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other drug classes. A study on the related compound 5-bromo-2-methylpyridin-3-amine demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives with potential biological activities[5].

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with primary or secondary amines. This is a key transformation for the synthesis of diarylamines and other N-arylated compounds, which are prevalent in many therapeutic agents.

Functionalization of the Amino Group

The primary amino group at the C2 position is nucleophilic and can readily undergo a variety of transformations.

  • Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides. These functional groups can modulate the electronic properties of the molecule and provide additional points for hydrogen bonding with biological targets. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors[6].

Role as a Key Intermediate in Bioactive Molecule Synthesis

While specific examples detailing the use of this compound are not abundant in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds. The closely related 5-bromo-2-methoxypyridin-3-amine has been utilized as a key intermediate in the synthesis of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists[1][7]. This highlights the potential of the bromo-methoxy-aminopyridine scaffold in targeting G-protein coupled receptors.

Furthermore, various substituted aminopyridines are known to be important intermediates in the synthesis of kinase inhibitors. The pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

Conclusion and Future Perspectives

This compound represents a strategically important building block for drug discovery. Its trifunctional nature allows for rapid and diverse library synthesis, making it an ideal starting point for lead optimization campaigns. The ability to perform orthogonal chemical modifications at the bromo and amino positions provides medicinal chemists with a high degree of control over the final molecular architecture.

Future research in this area will likely focus on the development of novel synthetic routes to this and related pyridinamines, as well as the exploration of their utility in the synthesis of new classes of therapeutic agents. As our understanding of the structural requirements for targeting various disease-related proteins continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase.

References

  • Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026-01-18).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Molecules, 22(2), 209. Available at: [Link]

  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2405. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (1998). Chemical & Pharmaceutical Bulletin, 46(3), 457-463. Available at: [Link]

  • 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. PubChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023-03-20). Molecules, 28(6), 2759. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

Sources

potential biological activities of methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of Methoxypyridine Derivatives

Authored by a Senior Application Scientist

Introduction: The Methoxypyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1][] Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a highly versatile scaffold in drug design.[] The introduction of a methoxy (-OCH₃) group to this ring system creates methoxypyridine derivatives, a chemical class that has demonstrated a remarkable breadth of biological activities. The methoxy group, while seemingly simple, profoundly influences the molecule's properties by acting as an electron-donating group, which can modulate the basicity of the pyridine nitrogen and alter the molecule's lipophilicity and metabolic stability.[3][4] This fine-tuning of physicochemical properties is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an in-depth exploration of the diverse and potent biological activities of methoxypyridine derivatives, synthesizing data from preclinical and in vitro studies. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective potential, elucidating the underlying mechanisms of action and providing practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Methoxypyridine derivatives have emerged as a significant area of interest in oncology research, exhibiting potent activity against a wide range of cancer cell lines.[1][5][6] Their anticancer effects are not monolithic; instead, they operate through diverse and often interconnected mechanisms, including the inhibition of critical signaling pathways, induction of cell cycle arrest, and promotion of programmed cell death.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which methoxypyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.

  • PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Specific sulfonamide methoxypyridine derivatives have been designed as potent dual inhibitors of PI3K and mTOR.[4] This dual-inhibition strategy is advantageous as it can simultaneously block upstream and downstream signals in the pathway, potentially leading to a more profound and durable antitumor response compared to inhibiting either kinase alone.

  • PIM-1 Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of PIM-1 is associated with poor prognosis in several cancers. Novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors, demonstrating low nanomolar IC₅₀ values and inducing apoptosis in breast cancer cell lines.[7]

  • Other Kinase Targets: The versatility of the methoxypyridine scaffold allows it to be adapted to target other important kinases. For instance, imidazopyridine derivatives have been developed as potent and selective Polo-like kinase 1 (PLK1) inhibitors, which showed good antitumor efficacy in xenograft models.[8] Additionally, certain derivatives act as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a target for cancer immunotherapy.[9]

Signaling Pathway Visualization

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Methoxypyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.

Mechanism of Action: Cell Cycle Arrest & Apoptosis

Beyond kinase inhibition, methoxypyridine derivatives can halt the proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death (apoptosis).

  • G2/M Phase Arrest: Certain anticancer pyridines have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[10] This arrest prevents cells from entering mitosis, ultimately leading to cell death. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[10]

  • Induction of Apoptosis: Many methoxypyridine compounds trigger apoptosis in cancer cells. For example, one pyridine derivative was found to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. This shift in the balance of apoptotic regulators commits the cell to a path of self-destruction.

In Vitro Antiproliferative Activity

The cytotoxic potential of these compounds has been evaluated against a multitude of human cancer cell lines. The data consistently show that specific substitutions on the methoxypyridine ring are crucial for potent activity.[5][11]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Methoxypyridine-3-carbonitrilesHepG2 (Liver)1 - 5[11]
2-Methoxypyridine-3-carbonitrilesDU145 (Prostate)1 - 5[11]
2-Methoxypyridine-3-carbonitrilesMBA-MB-231 (Breast)1 - 5[11]
Copper(II) Thiosemicarbazone ComplexesHL-60 (Leukemia)0.01 - 0.06[12][13]
Pyridine Derivative 1 (from Chalcone precursor)HepG2 (Liver)4.5 ± 0.3[10]
Pyridine Derivative 9a MCF-7 (Breast)20
Pyridine-based PIM-1 Inhibitor 12 MCF-7 (Breast)0.5[7]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial succinate dehydrogenase activity (which reduces the yellow MTT tetrazolium salt to purple formazan crystals) and the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the methoxypyridine derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank), medium with DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Methoxypyridine derivatives have shown promise as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]

Spectrum of Activity and Mechanism

Studies have demonstrated that methoxypyridine derivatives can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[14][16] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, certain 1,8-naphthyridine derivatives (a class of fused pyridines) are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[17]

In Vitro Antimicrobial Potency

The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo[4,5-b]pyridine Derivative 2 Bacillus cereus0.07[18]
Pyridonethiol 89b/c Bacillus subtilis0.12[16]
Imidazo[2,1-b][11][19][20]thiadiazole-Pyridine 17d Bacteria0.5[21]
Imidazo[2,1-b][11][19][20]thiadiazole-Pyridine 21c/g Bacteria4[21]
Nicotinic Acid Hydrazide DerivativesS. aureus, E. coli2.18 - 3.08[14]
Experimental Protocol: Broth Microdilution MIC Assay

Causality: This protocol is the gold standard for determining MIC values. It provides a quantitative measure of a compound's potency by challenging the microorganism with a twofold serial dilution of the antimicrobial agent in a liquid growth medium. It is highly reproducible and allows for the testing of multiple compounds and strains simultaneously.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well of the microtiter plate contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume in each well to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a plate reader can aid in determination.

Antiviral Activity: A New Frontier in Viral Inhibition

Pyridine-containing heterocycles are a well-established class of antiviral agents.[22] The addition of a methoxy group can enhance these properties, leading to compounds with activity against a variety of viruses.

Targets and Mechanisms

Methoxypyridine derivatives have been investigated for activity against viruses such as the Tobacco Mosaic Virus (TMV), influenza virus, and Human Immunodeficiency Virus (HIV).[22][23][24] A notable mechanism involves the direct interaction with viral proteins. For example, certain phenoxypyridine-containing chalcone derivatives have demonstrated potent anti-TMV activity by binding strongly to the TMV capsid protein (TMV-CP).[23] This binding affinity, confirmed by microscale thermophoresis (MST), was significantly stronger than the control agent, suggesting that these derivatives interfere with viral assembly or stability.[23]

In Vitro Antiviral Efficacy

The antiviral activity is often expressed as the EC₅₀ value, the concentration of the drug that inhibits 50% of the viral effect (e.g., plaque formation or cytopathic effect).

Compound ClassVirusActivity MetricValue (µg/mL)Reference
Phenoxypyridine-Chalcone Derivative L4 TMVCurative EC₅₀90.7[23]
Phenoxypyridine-Chalcone Derivative L4 TMVProtective EC₅₀102.6[23]
Phenoxypyridine-Chalcone Derivative L1 TMVCurative EC₅₀140.5[23]
Experimental Protocol: Plaque Reduction Neutralization Assay

Causality: This assay is a functional test that measures the ability of a compound to inhibit the infectious cycle of a lytic virus. The formation of "plaques" (clear zones where cells have been lysed by the virus) in a cell monolayer is a quantifiable measure of viral infection and replication. A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza) in 6-well plates.

  • Compound-Virus Incubation: Prepare serial dilutions of the methoxypyridine derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate them with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agar). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization and Counting: Remove the overlay and fix the cells with a solution like 10% formalin. Stain the cells with a crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. Determine the EC₅₀ value from the resulting dose-response curve.

Neuroprotective Activity: Shielding Neurons from Damage

Emerging evidence suggests that methoxypyridine derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and ischemic events such as stroke.[25][26]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often linked to their ability to counteract oxidative stress and modulate key signaling pathways involved in neuronal survival.

  • Antioxidant Effects: Derivatives of 3-hydroxypyridine, which are structurally related to methoxypyridines, are potent inhibitors of free radical processes.[25] This antioxidant capacity helps protect neurons from damage caused by oxidative stress, a common pathological feature in many neurological disorders.[26]

  • GSK-3β Inhibition: Glycogen synthase kinase 3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Novel 1,4-dihydropyridine derivatives have been shown to inhibit GSK-3β, offering a direct mechanism to combat this aspect of Alzheimer's pathology.[26]

  • Modulation of γ-Secretase: Some methoxypyridine derivatives act as gamma-secretase modulators (GSMs), which can selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of amyloid plaques in Alzheimer's disease.[19]

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effect of a compound in vitro.

Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay

Causality: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons via the dopamine transporter. Inside the cell, it generates reactive oxygen species (ROS), leading to oxidative stress and cell death. This protocol provides a well-established in vitro model of Parkinson's disease, allowing for the assessment of a compound's ability to protect dopaminergic neurons from this specific toxic insult.[27]

Step-by-Step Methodology:

  • Cell Culture: Culture a human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate until they reach approximately 80% confluency. For enhanced neuronal characteristics, cells can be pre-differentiated with retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment: Treat the cells with various concentrations of the methoxypyridine derivative for 1-2 hours before introducing the neurotoxin. This pre-incubation allows the compound to enter the cells and prepare its protective mechanisms.

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration that induces significant (e.g., 50%) but not complete cell death (typically 50-100 µM). Include control wells with no 6-OHDA and wells with 6-OHDA but no test compound.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability: Quantify neuronal survival using the MTT assay as described in section 1.4. An increase in viability in the compound-treated wells compared to the 6-OHDA-only wells indicates a neuroprotective effect.

  • (Optional) Mechanistic Readouts: To probe the mechanism, parallel assays can be run. For example, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA), and cytotoxicity can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

Conclusion and Future Perspectives

The methoxypyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide spectrum of potent biological activities, including significant anticancer, antimicrobial, antiviral, and neuroprotective effects. The strategic placement of the methoxy group, along with other substituents, allows for the fine-tuning of activity against specific biological targets, from bacterial enzymes and viral proteins to critical kinases and signaling pathways in human cells.

The research highlighted in this guide underscores the immense potential of methoxypyridine derivatives as starting points for the development of novel therapeutics. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall drug-like properties.

By continuing to explore the rich chemical space of methoxypyridine derivatives, the scientific community is well-positioned to uncover new and effective treatments for some of the most challenging human diseases.

References

  • Mayer, S. C., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules. Available at: [Link]

  • Al-Issa, S. A., et al. (2023). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. ResearchGate. Available at: [Link]

  • Kumar, R., & Singh, R. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

  • Reddy, M. S., et al. (2020). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]

  • Kolesnichenko, P. D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoietin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available at: [Link]

  • Reddy, M. S., et al. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

  • Zhang, T., et al. (2024). Antiviral activity evaluation and action mechanism of chalcone derivatives containing phenoxypyridine. Medicinal Chemistry Research. Available at: [Link]

  • Christodoulou, E., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]

  • Cholewiński, G., et al. (2019). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry. Available at: [Link]

  • Rusin, A., et al. (2021). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Fesenko, T. V., et al. (2024). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. ResearchGate. Available at: [Link]

  • Stankiewicz-Drogon, A., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2016). Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Qatar University Digital Hub. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • de la Torre-López, E., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants. Available at: [Link]

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available at: [Link]

  • Bisai, V., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals. Available at: [Link]

  • Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Sato, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Oliveira, C. H. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Shang, K., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][11][19][20]Thiadiazole Moiety. ResearchGate. Available at: [Link]

  • El Ayouchi, H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Chartier, A., et al. (2025). Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ACS Chemical Neuroscience. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-methoxypyridin-2-amine

[1]

Part 1: Core Directive & Executive Summary

Abstract

This guide details the regioselective synthesis of 5-Bromo-3-methoxypyridin-2-amine (CAS: 13535-01-8), a critical pharmacophore in the development of tyrosine kinase inhibitors and neurological therapeutics.[1] The protocol utilizes a controlled electrophilic aromatic substitution of 3-methoxypyridin-2-amine using N-Bromosuccinimide (NBS) .[1] Unlike generic methods, this workflow emphasizes temperature control and solvent selection to maximize the para-selectivity (relative to the amino group) while suppressing the formation of 4,5-dibromo or 6-bromo byproducts.

Strategic Rationale

The synthesis hinges on the directing effects of the 2-amino and 3-methoxy substituents. The 2-amino group is a strong ortho/para director, activating positions 3 and 5. With position 3 blocked by the methoxy group, position 5 becomes the most nucleophilic site. While the 3-methoxy group also activates positions 2, 4, and 6, the synergistic activation and steric factors heavily favor C5 bromination.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Pathway

The synthesis is a single-step functionalization of the commercially available building block 3-methoxypyridin-2-amine.[1]

Reaction Scheme:

Mechanism of Action
  • Activation: The lone pair on the exocyclic amine nitrogen donates electron density into the pyridine ring (resonance effect), significantly increasing electron density at C3 and C5.

  • Electrophile Generation: NBS provides a source of electrophilic bromine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in polar aprotic solvents.
    
  • Substitution: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -electrons at C5 attack the bromine, forming a resonance-stabilized sigma complex (arenium ion).
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 5-bromo product.[1]

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Stoichiometry 1.00 : 1.05 (Substrate:NBS)Slight excess ensures conversion; >1.1 eq risks di-bromination.[1][2]
Temperature 0°C (Addition) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

25°C (Reaction)
Low temp prevents exotherms and improves regioselectivity.
Solvent Acetonitrile (ACN)Solubilizes NBS and substrate; polar nature stabilizes the transition state.
Light Protect from lightPrevents radical side-reactions (benzylic/methyl bromination if alkyl groups were present, but general good practice with NBS).[1]

Part 3: Experimental Protocol

Materials & Reagents
  • Starting Material: 3-Methoxypyridin-2-amine (Purity >98%)[1][3]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized if yellow/aged)[1]

  • Solvent: Acetonitrile (HPLC Grade), Ethyl Acetate, Hexanes, Sodium Thiosulfate (sat. aq.)

  • Equipment: 3-neck round bottom flask, magnetic stirrer, addition funnel, ice bath.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a temperature probe.

  • Charge the flask with 3-methoxypyridin-2-amine (5.0 g, 40.3 mmol).

  • Add Acetonitrile (50 mL, 10 volumes) and stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Bromination
  • Dissolve NBS (7.53 g, 42.3 mmol, 1.05 eq) in Acetonitrile (40 mL).

    • Note: Dissolving NBS first allows for dropwise addition, which is crucial for controlling local concentration and selectivity.

  • Transfer the NBS solution to an addition funnel.[1]

  • Add the NBS solution dropwise to the amine solution over 30–45 minutes , maintaining internal temperature < 10°C.

    • Observation: The solution may darken slightly (yellow/orange) as the reaction progresses.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours . Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until starting material is < 2%.[1]

Step 3: Quench & Workup
  • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (approx. 80% volume reduction).

  • Dilute the residue with Ethyl Acetate (100 mL).

  • Wash the organic phase with Saturated Aqueous Sodium Thiosulfate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 2 x 50 mL) to quench unreacted bromine species.
    
    • Visual Check: The organic layer should lighten in color.

  • Wash with Water (50 mL) followed by Brine (50 mL).

  • Dry the organic layer over Anhydrous Sodium Sulfate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2][4]
    
  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification
  • Recrystallization (Recommended): Dissolve the crude solid in minimal hot Ethanol (or EtOAc).[1] Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.[1]

  • Filter the crystals and wash with cold Hexanes.

  • Dry in a vacuum oven at 40°C for 6 hours.

Expected Results
  • Yield: 85–92%

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 138–140°C (Lit.[1] value comparison required).

Part 4: Visualization & Data

Reaction Pathway Diagram

Gcluster_0Reaction ConditionsSM3-Methoxypyridin-2-amine(C6H8N2O)IntermediateSigma Complex(Resonance Stabilized)SM->IntermediateNBS / ACN0°C, Electrophilic AttackNBSN-Bromosuccinimide(Electrophile Source)NBS->IntermediateBr+ TransferProductThis compound(Target)Intermediate->Product-H+ (Re-aromatization)ByProductSuccinimideIntermediate->ByProduct

Caption: Electrophilic aromatic substitution pathway for the regioselective bromination of 3-methoxypyridin-2-amine.

Workup Workflow

WorkupStartCrude Reaction Mixture(ACN, Product, Succinimide)Step1Evaporation(Remove ACN)Start->Step1Step2Dilution(Add EtOAc)Step1->Step2Step3Quench Wash(Sat. Na2S2O3)Step2->Step3Step4Phase SeparationStep3->Step4OrgPhaseOrganic Phase(Product)Step4->OrgPhaseAqPhaseAqueous Phase(Succinimide, Salts)Step4->AqPhaseStep5Drying (Na2SO4) & Conc.OrgPhase->Step5FinalCrude Solid(Ready for Recryst.)Step5->Final

Caption: Downstream processing workflow for isolation of this compound.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

3.80 ppm (s, 3H)
Methoxy group (-OCH3).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

6.00 ppm (br s, 2H)
Amine (-NH2), exchangeable with D2O.

7.35 ppm (d, J=2.0 Hz, 1H)
Proton at C4 (meta to Br, ortho to OMe).

7.75 ppm (d, J=2.0 Hz, 1H)
Proton at C6 (ortho to Br, alpha to N).
LC-MS (ESI+) m/z 203.0 / 205.0 [M+H]+Characteristic 1:1 isotopic pattern for mono-bromine.

Note on NMR: The coupling constant (J ~2.0 Hz) between H4 and H6 is characteristic of meta-coupling in the pyridine ring, confirming the 5-bromo substitution pattern. If the bromine were at C6, H4 and H5 would show ortho-coupling (J ~8.0 Hz).

Part 6: Safety & Hazards

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation.[1] Avoid inhalation of dust.[1] Store in a refrigerator; decomposed NBS (orange/brown) can yield unpredictable results.[1]

  • 3-Methoxypyridin-2-amine: Harmful if swallowed or absorbed through skin.[1]

  • Brominated Waste: All aqueous washes containing bromide/bromine residues must be disposed of in dedicated halogenated waste streams, not general organic waste.

References

  • Regioselective Bromination of 2-aminopyridines

    • Source: BenchChem Application Notes.[1]

    • Context: General protocol for NBS bromination of aminopyridines at the para-position.[5]

    • (General Reference)

  • Synthesis of 5-Bromo-2-methylpyridin-3-amine (Analogous Chemistry)

    • Source: MDPI, Molbank 2017.[1]

    • Context: Demonstrates NBS bromination conditions for similar pyridine scaffolds.
  • Properties of 3-Methoxypyridin-2-amine

    • Source: PubChem CID 9920384.[1]

    • Context: Physical properties and safety data for the starting material.

  • Electrophilic Substitution of Pyridines

    • Source: Master Organic Chemistry.[1]

    • Context: Mechanistic explanation of directing groups in pyridine rings.

Introduction: The Strategic Importance of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-3-methoxypyridin-2-amine for Pharmaceutical Scaffolding

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to a vast array of biologically active molecules.[1] The strategic functionalization of this heterocycle allows for the precise tuning of a compound's physicochemical and pharmacological properties. Specifically, molecules like this compound serve as highly valuable building blocks. The methoxy group can significantly influence ligand-target binding and improve metabolic stability, while the amino group provides a key vector for further derivatization.[2][3] The bromine atom at the 5-position is an ideal handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

This guide provides a comprehensive technical overview and a field-proven protocol for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide a troubleshooting guide to empower researchers in overcoming common challenges associated with this powerful transformation. While the presence of a primary amine can sometimes complicate coupling reactions, appropriate selection of catalyst, ligand, and base can lead to highly efficient and successful outcomes.[5][6]

Mechanistic Rationale: Engineering a Successful Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but its success with heteroaromatic amines hinges on a carefully orchestrated catalytic cycle.[4][7] Understanding each step is critical to rational protocol design and troubleshooting.

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step.[1] The C-Br bond (~276 kJ/mol) is weaker than a C-Cl bond (~339 kJ/mol), making bromopyridines generally more reactive electrophiles.[1] Electron-rich, bulky phosphine ligands on the palladium center facilitate this step by promoting the formation of the coordinatively unsaturated Pd(0) species required for the insertion.[9]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (the boronic acid) to the Pd(II) center. For this to occur, the boronic acid must be activated by a base.[10] The base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so harsh as to cause degradation of the starting materials or products.[4]

  • Reductive Elimination : The final step involves the two organic partners coupling and leaving the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4] This step forms the desired C-C bond and is typically fast, especially when promoted by bulky ligands.[9]

A key challenge with substrates like this compound is the potential for the 2-amino group to coordinate with the palladium catalyst, potentially inhibiting its activity.[6] The use of bulky ligands helps to create a sterically hindered environment around the metal center, which can disfavor this unproductive binding and promote the desired catalytic turnover.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX 5-Bromo-3-methoxy pyridin-2-amine ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the coupling of similar aminopyridine substrates and is designed for general applicability.[6][11]

Reagents and Equipment
Reagent/MaterialPurposeTypical Grade/Purity
This compoundElectrophile>97%
Arylboronic Acid (e.g., Phenylboronic acid)Nucleophile>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst>98%
Potassium Phosphate (K₃PO₄)BaseAnhydrous, >98%
1,4-DioxaneSolventAnhydrous, <50 ppm H₂O
Deionized WaterCo-solventN/A
Ethyl AcetateExtraction SolventACS Grade
Brine (Saturated aq. NaCl)Aqueous WashN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentGranular, ACS Grade
Equipment Purpose
Schlenk flask or sealed reaction vialInert atmosphere reaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bath with controllerTemperature control
CondenserPrevent solvent loss
Inert gas line (Argon or Nitrogen)Degassing and maintaining inert atmosphere
Syringes and needlesLiquid transfer
Rotary evaporatorSolvent removal
Silica gel for column chromatographyProduct purification
Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Weigh solid reagents into Schlenk flask under N₂ flow C Add degassed dioxane and water via syringe A->C B Degas solvents by sparging with N₂ for 20-30 min B->C D Heat mixture to 85-95 °C with vigorous stirring C->D E Monitor reaction progress by TLC or LC-MS (12-18 h) D->E F Cool to RT, filter through Celite, and dilute with Ethyl Acetate E->F G Wash with water and brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: A generalized workflow for the Suzuki coupling experiment.

Detailed Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Crucial) :

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure the atmosphere is completely inert. This is critical to prevent catalyst decomposition.[12]

  • Solvent Addition and Reaction :

    • Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for at least 20-30 minutes.

    • Place the flask in a preheated oil bath or heating mantle set to 90 °C.

    • Stir the reaction mixture vigorously for 12-18 hours. The mixture will typically become dark and heterogeneous.

    • Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromopyridine is the primary indicator of completion.

  • Work-up and Isolation :

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization :

    • The resulting crude residue should be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for eluting the desired product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the purified coupled product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Base is not strong enough or is hydrated. 4. Boronic acid is of poor quality or has degraded.1. Ensure a rigorously inert atmosphere; use fresh catalyst.[12] 2. Degas solvents thoroughly via freeze-pump-thaw cycles or extended sparging. 3. Use a different base like Cs₂CO₃ or freshly ground, anhydrous K₃PO₄. 4. Use fresh boronic acid or consider converting it to a more stable pinacol ester.[8]
Dehalogenation The bromo-substrate is reduced to the corresponding H-substituted pyridine. This can be caused by trace water or protic impurities reacting with a Pd-H species.1. Use rigorously anhydrous solvents and reagents.[8] 2. Ensure the base is completely dry. 3. Sometimes, a change in ligand (e.g., to a Buchwald-type ligand like SPhos) can suppress this side reaction.[9]
Protodeboronation The boronic acid is cleaved to the corresponding arene before it can transmetalate. This is often accelerated by heat and aqueous basic conditions.[13][14]1. Use a milder base like KF or NaHCO₃ if the substrate allows.[10] 2. Minimize reaction time. 3. Use a boronic ester (e.g., pinacol ester) which is more stable to these conditions.[12]
Homocoupling Coupling of two boronic acid molecules (Ar'-Ar') or two bromopyridine molecules (Ar-Ar). The former is more common and often driven by oxygen.1. Maintain a strict inert atmosphere to prevent oxidative homocoupling of the boronic acid.[9] 2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.
Poor Solubility One of the reagents is not soluble in the chosen solvent system, leading to a slow or incomplete reaction.[14]1. Try an alternative solvent system such as Toluene/Water, DMF/Water, or 2-MeTHF/Water.[9] 2. Increase the reaction temperature if the reagents are stable.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex, high-value pyridine derivatives for pharmaceutical and materials science research. Success relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the appropriate choice of catalyst, base, and solvent. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently employ this reaction to access a diverse range of novel chemical entities.

References

  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed N-Arylation of 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Aryl-2-Aminopyridines

The N-arylation of substituted 2-aminopyridines represents a cornerstone transformation in modern medicinal chemistry and drug development. The resulting N-aryl-2-aminopyridine scaffold is a privileged structure found in a multitude of biologically active molecules, including kinase inhibitors, central nervous system agents, and anti-inflammatory compounds.[1] 5-Bromo-3-methoxypyridin-2-amine is a particularly valuable building block, offering multiple points for diversification. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group allows for the introduction of various aryl substituents. The methoxy group subtly modulates the electronic properties of the pyridine ring.

The direct formation of the C-N bond between an aryl halide and an amine is most reliably achieved through the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods due to its remarkable functional group tolerance, broad substrate scope, and generally high yields under mild conditions.[2] This application note provides a detailed experimental procedure for the N-arylation of this compound, discusses the rationale behind the choice of reagents, and offers guidance on reaction optimization and troubleshooting.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful process for forming carbon-nitrogen bonds.[2] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of ligand is critical, as it stabilizes the palladium catalyst, prevents the formation of inactive palladium species, and facilitates the key steps of oxidative addition and reductive elimination.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R₂NH - HX (via Base) pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂ (Product)

Sources

protocol for the synthesis of PI3K/mTOR inhibitors using methoxypyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of PI3K/mTOR Inhibitors Utilizing Methoxypyridine Scaffolds

Executive Summary

This application note details the synthetic protocol for a high-potency class of dual PI3K/mTOR inhibitors characterized by a 2-methoxypyridine core. This structural motif, exemplified by the clinical candidate Omipalisib (GSK2126458) , is critical for optimizing hydrogen bonding within the ATP-binding pocket while modulating lipophilicity and metabolic stability.

The protocol utilizes a convergent synthetic strategy, coupling a 2-methoxypyridyl-sulfonamide boronate fragment with a heteroaryl halide (quinoline/pyridopyrimidine) via Suzuki-Miyaura cross-coupling. This modular approach allows researchers to rapidly diversify the "tail" region of the inhibitor to explore Structure-Activity Relationships (SAR) while maintaining the critical "hinge-binding" methoxypyridine motif.

Biological Context & Rationale

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers.[1] While first-generation inhibitors targeted individual kinases (e.g., rapamycin for mTOR), feedback loops often lead to compensatory activation of AKT. Dual inhibition of PI3K (p110 isoforms) and mTOR (TORC1/2) blocks this feedback mechanism, offering superior anti-proliferative efficacy.

Structural Role of the Methoxypyridine:

  • Hinge Interaction: The sulfonamide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Val851 (PI3K

    
    ).
    
  • Solubility & Pharmacokinetics: The 2-methoxy group modulates the basicity of the pyridine nitrogen (

    
     ~3.0 vs. 5.2 for pyridine), improving membrane permeability and reducing non-specific binding compared to more basic analogs.
    
  • Conformational Lock: The methoxy group induces a preferred conformation via intramolecular hydrogen bonding or steric repulsion, pre-organizing the molecule for binding.

Pathway Diagram: Dual Inhibition Logic

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->RTK Negative Feedback Loop Effect Cell Growth & Survival mTORC1->Effect Translation mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor Methoxypyridine Inhibitor (Dual Blockade) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Dual inhibition of PI3K and mTORC1/2 prevents AKT reactivation via the negative feedback loop.

Synthetic Protocol

This protocol describes the synthesis of a representative scaffold: 2,4-difluoro-N-(2-methoxy-5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide .[2]

Materials & Reagents
  • Fragment A Precursors: 5-bromo-2-methoxypyridin-3-amine, 2,4-difluorobenzenesulfonyl chloride.

  • Fragment B Precursors: 6-bromoquinoline (or heteroaryl equivalent).

  • Catalysts/Ligands:

    
    , Bis(pinacolato)diboron (
    
    
    
    ).
  • Solvents/Bases: Pyridine, 1,4-Dioxane, Potassium Acetate (KOAc), Sodium Carbonate (

    
    ).
    
Workflow Diagram: Convergent Synthesis

Synthesis_Workflow StartA 5-bromo-2-methoxypyridin-3-amine Step1 Sulfonylation (R-SO2Cl, Pyridine) StartA->Step1 InterA Intermediate 1: Sulfonamide Bromide Step1->InterA Step2 Miyaura Borylation (B2pin2, Pd(dppf)Cl2) InterA->Step2 FragA Fragment A: Boronate Ester Step2->FragA Coupling Suzuki-Miyaura Coupling (Pd cat., Base, Heat) FragA->Coupling FragB Fragment B: 6-Bromoquinoline (or Heteroaryl Halide) FragB->Coupling Final Final Inhibitor: Methoxypyridine Derivative Coupling->Final

Caption: Convergent route assembling the sulfonamide hinge-binder (Frag A) with the diversity element (Frag B).

Step 1: Synthesis of the Sulfonamide Intermediate

Objective: Install the sulfonamide linker on the methoxypyridine core.

  • Preparation: Charge a round-bottom flask with 5-bromo-2-methoxypyridin-3-amine (1.0 equiv, e.g., 5.0 mmol) and anhydrous DCM (20 mL).

  • Activation: Add Pyridine (3.0 equiv) to the solution. Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add 2,4-difluorobenzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS (Target Mass: [M+H]+ ~379/381 for Br isotopes).

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .[3]
  • Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography (0-30% EtOAc in Hexane).

    • Yield Expectation: 85–95%.

    • Critical Quality Attribute (CQA): Ensure removal of unreacted sulfonyl chloride (hydrolyzes to acid) which complicates the next step.

Step 2: Miyaura Borylation (Formation of Fragment A)

Objective: Convert the aryl bromide to a boronate ester for coupling.

  • Reagents: Combine the Sulfonamide Bromide (from Step 1, 1.0 equiv), Bis(pinacolato)diboron (1.2 equiv), and Potassium Acetate (3.0 equiv) in anhydrous 1,4-Dioxane (0.15 M concentration).

  • Degassing: Sparge the solution with Argon/Nitrogen for 10 minutes.

  • Catalyst: Add

    
      (0.05 equiv).
    
  • Reaction: Heat to 90–100°C for 2–4 hours under inert atmosphere.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: The crude boronate is often used directly or passed through a short silica plug.

    • Note: Boronate esters on pyridine rings can be protodeboronated if exposed to silica for too long.

    • Yield Expectation: 70–85%.

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Convergent assembly of the final inhibitor.

  • Reagents: In a microwave vial or pressure tube, combine Fragment A (Boronate) (1.0 equiv) and Fragment B (Heteroaryl Halide, e.g., 6-bromoquinoline) (1.0 equiv).

  • Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and

    
      (3.0 equiv).
    
  • Catalyst: Add

    
      (0.05 equiv).
    
  • Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer.[3]

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Target: Final Compound (e.g., GSK2126458 analog).

Analytical Data & Quality Control

A successful synthesis must meet the following specifications before biological testing.

TestMethodAcceptance CriteriaNotes
Identity 1H-NMR (DMSO-d6)Consistent structureLook for methoxy singlet (~3.8 ppm) and sulfonamide NH (broad, ~10-11 ppm).
Purity UPLC-MS (254 nm)> 95% AreaImpurities often include protodeboronated species.
Mass HRMS (ESI+)

< 5 ppm
Confirm exact mass of the [M+H]+ ion.
Residual Metal ICP-MS< 10 ppm PdCritical for biological assays to prevent false positives.

Expert Tips & Troubleshooting

  • Regioselectivity of Sulfonylation: The 2-methoxypyridin-3-amine is less nucleophilic than standard anilines. If the reaction is sluggish, use DMAP (0.1 equiv) as a catalyst, but watch for bis-sulfonylation.

  • Boronate Stability: Pyridyl boronates are prone to deborylation. If Step 2 yields are low, consider using Bis(neopentyl glycolato)diboron which often forms more stable esters than pinacol.

  • Solubility Issues: These inhibitors are often poorly soluble in water. For biological assays, prepare 10 mM stock solutions in DMSO . Ensure final assay concentration of DMSO is < 0.5% to avoid enzyme denaturation.

  • Alternative Coupling: If the Suzuki coupling fails due to the electron-poor nature of the pyridine, switch to a Stille Coupling (using stannanes), though this requires stricter toxicity controls.

References

  • Vertex Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Institutes of Health. Link

  • GlaxoSmithKline. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.[4][5] ACS Medicinal Chemistry Letters.[4] Link

  • Pfizer. (2018). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design.[6] ResearchGate. Link

  • MDPI. (2023). Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. Pharmaceuticals.[7][8] Link

  • National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach. PMC. Link

Sources

microwave-assisted synthesis of aminopyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Microwave-Assisted Synthesis of Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridines are foundational scaffolds in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Traditional synthetic routes to these vital compounds often require long reaction times, high temperatures, and can result in modest yields with significant byproduct formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, providing a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][2][3][4] This guide provides a detailed exploration of microwave-assisted protocols for synthesizing aminopyridine derivatives, grounded in mechanistic principles and supported by practical, field-proven methodologies.

The Rationale for Microwave-Assisted Synthesis

Microwave chemistry utilizes the ability of specific molecules and ions to transform electromagnetic energy into heat.[5] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides direct, volumetric heating to the reaction mixture.[3][6] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants common in organic synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and uniformly throughout the sample.[6][7]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their translational movement through the solution, attempting to align with the changing electric field. This movement creates friction and resistance, which also generates heat.[6][7]

The energy of a microwave photon is too low to break chemical bonds, meaning its effect is purely kinetic, not electronic.[5][8] This direct and rapid heating mechanism provides several key advantages over conventional methods:

  • Dramatic Reaction Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[1][9]

  • Higher Chemical Yields: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of decomposition byproducts.[4][10]

  • Improved Selectivity: Uniform heating minimizes hot spots, leading to cleaner reaction profiles.[1]

  • Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to more sustainable processes.[2][3][10]

Core Synthetic Strategies and Protocols

The synthesis of aminopyridines can be achieved through several key C-N bond-forming reactions. Microwave irradiation has proven highly effective at accelerating these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a leaving group (typically a halogen) on the pyridine ring by an amine is a fundamental approach. The reactivity of halopyridines in SNAr reactions is often low unless the ring is activated by electron-withdrawing groups. Microwave heating can overcome these high activation barriers, enabling reactions that are sluggish or unreactive under conventional conditions.[11][12] The use of a solid support like KF-alumina can further facilitate solvent-free reactions.[13]

Protocol 1: Microwave-Assisted SNAr Amination of 2-Chloropyrimidine

This protocol demonstrates a typical SNAr reaction where the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack.

  • Materials:

    • 2-Chloropyrimidine (1 mmol, 1.0 equiv)

    • Morpholine (1 mmol, 1.0 equiv)

    • Potassium Fluoride (KF) (2 equiv)

    • Water (3-4 mL)

    • 10 mL microwave process vial with a magnetic stir bar

    • Microwave synthesizer

  • Procedure:

    • Combine 2-chloropyrimidine, morpholine, and potassium fluoride in the microwave process vial.

    • Add water as the solvent and the magnetic stir bar.

    • Seal the vial securely and place it in the microwave synthesizer cavity.

    • Irradiate the mixture at 175°C for 30-60 minutes with active stirring.[11]

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Open the vial, dilute the mixture with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to yield the desired 2-(morpholino)pyrimidine.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C(sp²)–N bonds.[14] It utilizes a palladium catalyst with a specialized phosphine ligand to couple aryl halides or triflates with a wide range of amines.[15] While highly effective, these reactions can require long heating times. Microwave assistance dramatically shortens these times from many hours to mere minutes, making it a preferred method for high-throughput synthesis and library generation.[16][17]

Protocol 2: Rapid Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol outlines the coupling of a simple halopyridine with a secondary amine using a modern catalyst system under microwave conditions.

  • Materials:

    • 2-Bromopyridine (1 mmol, 1.0 equiv)

    • Phenoxazine (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (3-4 mL)

    • 10 mL microwave process vial with a magnetic stir bar

    • Microwave synthesizer

  • Procedure:

    • To the microwave process vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

    • Add the 2-bromopyridine and phenoxazine.

    • Add anhydrous toluene via syringe, followed by the magnetic stir bar.

    • Seal the vial and place it in the microwave synthesizer.

    • Set the reaction parameters: irradiate at 120-140°C for 15-30 minutes with stirring.[16]

    • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate and purify the crude product by flash chromatography to obtain the N-arylated aminopyridine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst.[18] Traditionally, these reactions required very harsh conditions (high temperatures >200°C, polar solvents) and stoichiometric amounts of copper.[18] Microwave irradiation has revitalized this method by enabling reactions at lower temperatures and with significantly shorter durations, often with catalytic amounts of a soluble copper source.[19][20]

Protocol 3: Microwave-Promoted Ullmann Condensation

This protocol describes the synthesis of a pyrido[2,1-b]quinazolin-11-one via an intramolecular Ullmann condensation, showcasing a solvent-free approach.[19]

  • Materials:

    • 2-Aminopyridine (1 mmol, 1.0 equiv)

    • 2-Chlorobenzoic acid (1 mmol, 1.0 equiv)

    • Copper powder (catalytic amount)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Microwave synthesizer (open vessel or solid-phase setup)

  • Procedure:

    • Thoroughly grind the 2-aminopyridine, 2-chlorobenzoic acid, copper powder, and potassium carbonate in a mortar and pestle.

    • Transfer the solid mixture to an open-top microwave-safe vessel (e.g., a ceramic crucible).

    • Place the vessel in the microwave synthesizer.

    • Irradiate the solid mixture at a moderate power setting (e.g., 300-400 W) for 5-10 minutes.[19] Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).

    • After completion, allow the mixture to cool to room temperature.

    • Add water to the solid residue and acidify with dilute HCl to neutralize the excess base.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

Comparative Data: Microwave vs. Conventional Heating

The advantages of MAOS are most clearly demonstrated by comparing reaction outcomes with traditional oil-bath heating.

Reaction TypeSubstratesMethodTimeYield (%)Reference
Acetamide Synthesis Chloroacetamide + AminopyridineConventional2–3 hours~60%[21]
Microwave 5–10 min >80% [21]
Buchwald-Hartwig Aryl Bromide + Secondary AmineConventional24 hoursModerate[16]
Microwave 10–30 min Good-Excellent [16]
Friedländer Annulation 2-aminoaryl ketone + dicarbonylConventional12 hours34% (avg)[22]
Microwave 30-40 min 72% (avg) [22]

Visualizing the Workflow and Synthetic Pathways

Diagrams help clarify the experimental process and the chemical strategies involved.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Purification prep_reagents Weigh Reactants, Catalyst, & Base prep_vial Combine in Microwave Vial prep_reagents->prep_vial prep_solvent Add Solvent & Stir Bar prep_vial->prep_solvent mw_seal Seal Vial prep_solvent->mw_seal mw_irradiate Irradiate (Temp, Time, Power) mw_seal->mw_irradiate mw_cool Cool to RT mw_irradiate->mw_cool workup_extract Extraction/ Filtration mw_cool->workup_extract workup_purify Column Chromatography or Recrystallization workup_extract->workup_purify workup_analyze Analyze Product (NMR, MS) workup_purify->workup_analyze

Caption: General workflow for microwave-assisted synthesis.

G Start Halopyridine + Amine SNAr S(N)Ar (Base, Solvent/Solvent-free) Start->SNAr Direct Amination Buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) Start->Buchwald Cross-Coupling Ullmann Ullmann Condensation (Cu Catalyst, Base) Start->Ullmann Cross-Coupling Product Aminopyridine Derivative SNAr->Product Buchwald->Product Ullmann->Product MCR Multicomponent Reaction (Various Precursors) MCR->Product One-Pot Assembly

Caption: Key microwave-assisted pathways to aminopyridines.

Safety and Troubleshooting

  • Safety Precaution: Microwave synthesis in sealed vessels can generate significant internal pressure. Always use vessels designed for microwave chemistry and never exceed the recommended solvent volume or temperature limits for the vessel. Ensure the synthesizer is equipped with reliable pressure and temperature monitoring.

  • Troubleshooting Low Yields:

    • Incomplete Reaction: Increase the reaction time or temperature. Ensure efficient stirring.

    • Degradation: The temperature may be too high. Reduce the set temperature or check for hot spots, which may indicate poor solvent choice or inefficient stirring.

    • Catalyst Deactivation (for cross-coupling): Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. Optimize catalyst and ligand loading.

  • Solvent Choice: The ideal solvent should be relatively polar to absorb microwave energy efficiently and have a boiling point significantly higher than the target reaction temperature to allow for effective heating without excessive pressure buildup. Common choices include DMF, NMP, ethanol, and water.

Conclusion

Microwave-assisted synthesis is a robust and powerful technology that significantly accelerates the synthesis of aminopyridine derivatives.[4] By providing rapid, uniform, and efficient heating, MAOS enables higher yields, cleaner products, and drastically reduced reaction times compared to conventional methods. The protocols and data presented in this guide demonstrate the capacity of this technology to enhance productivity and innovation in research and drug development, encouraging its adoption for the rapid assembly of valuable heterocyclic compounds.

References

  • Microwave chemistry - Wikipedia. (URL: )
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
  • Microwave Chemistry: General Features and Applic
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem. (URL: )
  • Microwave Chemistry: A Review. (URL: )
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
  • Microwave assisted green organic synthesis. (URL: )
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
  • Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Deriv
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
  • On the existence of and mechanism for microwave-specific reaction r
  • Microwave Heating - Mechanism and Theory - CEM Corpor
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. (URL: )
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids | Semantic Scholar. (URL: )
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (URL: )
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (URL: )
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (URL: )
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: )
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing. (URL: )
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (URL: )
  • Amination of 2-halopyridines.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (URL: )
  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution - Sciforum. (URL: )
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchG
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (URL: )
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL: )
  • Microwave Multicomponent Synthesis - PMC - NIH. (URL: )
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: )
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Amination of Halopyridines on KF-Alumina under Microwave Irradiation - ResearchG
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (URL: )

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-methoxypyridin-2-amine is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom, a methoxy group amenable to transformation, and a directing amino group, provides a powerful scaffold for the synthesis of a diverse range of bioactive molecules. This guide offers an in-depth exploration of the synthetic utility of this compound, with a particular focus on its application in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key chemical transformations, and present examples of bioactive molecules derived from this scaffold, complete with their biological activity data.

The core structure of this compound is particularly well-suited for targeting the ATP-binding site of kinases. The 2-aminopyridine motif is a well-established hinge-binding element, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The bromine at the 5-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. Furthermore, the 3-methoxy group can be readily converted to a hydroxyl group, unmasking a pyridin-2-one scaffold which can also participate in key interactions with the kinase active site.

Strategic Overview of Synthetic Transformations

The synthetic utility of this compound is primarily centered around a two-stage strategy: diversification through cross-coupling reactions at the 5-position, followed by modification of the 2- and 3-positions to generate the final bioactive scaffolds.

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acid/Ester C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine D 5-Aryl/Heteroaryl-3-methoxypyridin-2-amine B->D E 5-Amino-3-methoxypyridin-2-amine C->E F Demethylation (e.g., BBr3, TMSI) D->F E->F G 3-Amino-5-aryl/heteroaryl-pyridin-2(1H)-one F->G H Bioactive Kinase Inhibitors G->H Further Functionalization

Caption: General synthetic strategy for bioactive molecules.

This workflow highlights the modularity of the approach, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone transformation for the derivatization of this compound, enabling the introduction of a wide variety of aryl and heteroaryl moieties.[1][2] This protocol is optimized for high-yield coupling with a range of boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) to the flask under a positive flow of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl/heteroaryl-3-methoxypyridin-2-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with nitrogen or argon, or by freeze-pump-thaw cycles) is crucial for reproducible results.

  • Base (K2CO3): The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a moderately strong base that is well-tolerated by many functional groups.

  • Ligand (dppf): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Protocol 2: Demethylation to the 3-Aminopyridin-2-one Scaffold

Conversion of the 2-methoxy group to a hydroxyl group to form the pyridin-2-one tautomer is a key step in unmasking a critical pharmacophore for kinase inhibition.[3] Boron tribromide (BBr3) is a powerful reagent for this transformation.[4][5]

Materials:

  • 5-Aryl/Heteroaryl-3-methoxypyridin-2-amine

  • Boron tribromide (BBr3) (1.0 M solution in dichloromethane, 3.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Dissolve the 5-aryl/heteroaryl-3-methoxypyridin-2-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the boron tribromide solution (3.0 mL, 3.0 mmol) dropwise to the cooled solution. A precipitate may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Dilute the mixture with dichloromethane (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-amino-5-aryl/heteroaryl-pyridin-2(1H)-one.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction of BBr3 with the methoxy group is highly exothermic. Starting the reaction at low temperature (-78 °C) helps to control the reaction rate and prevent potential side reactions.

  • Anhydrous Conditions: Boron tribromide reacts violently with water. Anhydrous conditions are essential for the reaction to proceed efficiently and safely.

  • Stoichiometry of BBr3: An excess of BBr3 is typically used to ensure complete demethylation, as some of the reagent may be consumed by other Lewis basic sites in the molecule, such as the pyridine nitrogen and the amino group.

  • Quenching: Careful quenching with a base like sodium bicarbonate is necessary to neutralize the excess BBr3 and the acidic byproducts of the reaction.

Bioactive Molecules Derived from this compound

The versatility of this compound has led to the synthesis of numerous potent kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.

Compound IDTarget Kinase(s)IC50 (nM)Reference
1 MPS1130[6]
2 Aurora A240[6]
3 Aurora B190[6]
PLK4 Inhibitor PLK431.2[7]
PI3Kα Inhibitor PI3Kα9470[8]
PI3Kα Inhibitor PI3Kα1.2[9]

Note: The IC50 values are indicative and may vary depending on the assay conditions. The structures for the specific inhibitors with the provided IC50 values can be found in the corresponding references.

The 3-aminopyridin-2-one scaffold derived from this compound has been shown to be a highly effective "hinge-binder" in kinase inhibitor design.[10][11] The exocyclic amine and the pyridinone carbonyl form a bidentate hydrogen bond interaction with the kinase hinge region, a critical interaction for potent inhibition.

G cluster_0 Kinase Hinge Region cluster_1 3-Aminopyridin-2-one Inhibitor Hinge_NH Backbone NH Inhibitor_CO C=O Hinge_NH->Inhibitor_CO H-bond Hinge_CO Backbone C=O Inhibitor_NH2 2-NH2 Inhibitor_NH2->Hinge_CO H-bond Inhibitor_R R (from Suzuki)

Caption: H-bond interactions with the kinase hinge.

Alternative Synthetic Routes: Buchwald-Hartwig Amination

While Suzuki-Miyaura coupling is the most common method for C-C bond formation, the Buchwald-Hartwig amination offers a powerful alternative for the synthesis of C-N bonds at the 5-position.[12][13][14][15][16] This reaction allows for the introduction of a variety of primary and secondary amines, further expanding the chemical space that can be explored from this versatile starting material.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol) and XPhos (0.08 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.

  • In a separate flame-dried flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas three times.

  • Transfer the pre-formed catalyst solution from the Schlenk tube to the flask containing the substrates via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-methoxypyridin-2-amine derivative.

Causality Behind Experimental Choices:

  • Bulky Phosphine Ligand (XPhos): The Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands like XPhos to promote the challenging reductive elimination step that forms the C-N bond.

  • Strong Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and form the active palladium-amido intermediate.

  • Pre-formation of the Catalyst: Pre-forming the active Pd(0)-ligand complex can sometimes lead to more consistent and higher yields.

Conclusion

This compound stands out as a privileged starting material for the synthesis of bioactive molecules, particularly kinase inhibitors. Its amenability to robust and versatile cross-coupling reactions, coupled with the strategic importance of the resulting 3-aminopyridin-2-one scaffold, makes it an invaluable tool for medicinal chemists. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block in their drug discovery endeavors.

References

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Organic Syntheses Procedure: 3-Hydroxy-4-methoxybiphenyl. Organic Syntheses. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. Available from: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available from: [Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health. Available from: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available from: [Link]

  • What demethylating reagent do you suggest? ResearchGate. Available from: [Link]

  • Boron Tribromide. ResearchGate. Available from: [Link]

  • Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity brominated pyridine intermediates. The unique electronic properties of the pyridine ring, combined with the reactivity of the bromine substituent, often lead to specific purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired product purity.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of brominated pyridines, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Co-elution of Product with Impurities During Column Chromatography

Question: I am unable to separate my desired brominated pyridine from impurities using silica gel column chromatography. The spots on the TLC plate are too close or overlap significantly.

Probable Causes & Solutions:

  • Insufficient Polarity Difference: The primary cause of co-elution is a lack of significant difference in polarity between your product and the impurities.

    • Solution 1: Optimize the Eluent System. A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.[1]

    • Solution 2: Introduce a Basic Modifier. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.[1] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system can neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation.[1]

  • Presence of Isomeric Impurities: Dibrominated or under-brominated pyridine species can have very similar polarities to the desired monobrominated product, making separation by standard chromatography challenging.[2]

    • Solution: High-Performance Liquid Chromatography (HPLC). For difficult separations, consider using reverse-phase HPLC. The different separation mechanism, based on partitioning between a liquid mobile phase and a solid stationary phase (like C18), can often resolve isomers that are inseparable on silica gel.[3][4]

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[1]

    • Solution: Reduce the Load or Use a Larger Column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.

Issue 2: Product "Oiling Out" or Failing to Crystallize During Recrystallization

Question: My brominated pyridine product forms an oil instead of crystals, or it fails to crystallize altogether from the solution.

Probable Causes & Solutions:

  • Impurity Presence: Even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out.[5]

    • Solution 1: Re-purify by Chromatography. If significant impurities are suspected, an initial purification by column chromatography to remove the bulk of the contaminants may be necessary before attempting recrystallization.

    • Solution 2: Hot Filtration. If insoluble impurities are present, a hot gravity filtration of the recrystallization solution can remove them before cooling.[1]

  • Inappropriate Solvent System or Cooling Rate: The choice of solvent and the rate of cooling are critical for successful crystallization.[5]

    • Solution 1: Use a Solvent Pair. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble at high temperatures. Then, slowly add a "poor" or "anti-solvent" in which it is insoluble, dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[6] A common and effective pair for many pyridine derivatives is ethyl acetate and hexanes.[6][7]

    • Solution 2: Slow Cooling and Inducing Crystallization. Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5][8] Adding a seed crystal of the pure compound can also initiate crystallization.[5] Further cooling in an ice bath can then be used to maximize the yield.[1][5]

Issue 3: Removal of Residual Palladium Catalyst

Question: After a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am having difficulty removing the residual palladium catalyst from my brominated pyridine product.

Probable Causes & Solutions:

  • Ligand Complexation: The nitrogen atoms in the pyridine ring and any amine groups can act as strong ligands, forming stable complexes with palladium.[9] This makes simple filtration ineffective for removing the catalyst.

    • Solution 1: Use a Palladium Scavenger. Scavenger resins are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[9] The reaction mixture is stirred with the scavenger resin, which selectively binds the palladium. The resin can then be easily removed by filtration.[9]

    • Solution 2: Activated Carbon Treatment. Activated carbon can be an effective and economical choice for adsorbing palladium.[9] However, it can be non-specific and may also adsorb some of your desired product, so it's advisable to test this on a small scale first.[9]

    • Solution 3: Aqueous Washes with a Chelating Agent. Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA or thiourea, can help to extract the palladium into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a bromination reaction of pyridine?

A1: The most common impurities depend on the brominating agent and reaction conditions used. You can typically expect to find:

  • Unreacted Starting Material: Residual pyridine or a substituted pyridine.

  • Over-brominated Products: Such as dibromo- or tribromopyridines. This is particularly an issue when using strong brominating agents or when the pyridine ring is activated.[2]

  • Isomeric Products: Bromination can sometimes occur at multiple positions on the pyridine ring, leading to a mixture of isomers.

  • Debrominated Byproducts: In some cases, particularly during subsequent reactions or workup conditions, the bromine atom can be lost.

Q2: How can I assess the purity of my final brominated pyridine product?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity of your sample and detecting small amounts of impurities.[3][10] GC is well-suited for volatile and thermally stable compounds, while HPLC is more versatile for non-volatile or thermally labile compounds.[10]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weight of your product and any impurities, which is particularly helpful in identifying byproducts.

Q3: My brominated pyridine is unstable and decomposes during purification. What can I do?

A3: Some brominated pyridines can be sensitive to heat, light, or acidic/basic conditions.

  • Minimize Heat Exposure: When removing solvents, use a rotary evaporator at the lowest possible temperature.[6] If distillation is necessary, perform it under a high vacuum to lower the boiling point.[6]

  • Use Neutralized Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[6] Use silica gel that has been neutralized by washing with a weak base (e.g., triethylamine in the eluent).[6]

  • Work-up with Buffered Solutions: During aqueous work-up, use buffered solutions (pH 7-8) to avoid prolonged exposure to strongly acidic or basic conditions.[6]

  • Store Properly: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent decomposition.

Experimental Protocols & Workflows

Protocol: Column Chromatography with a Basic Modifier

This protocol is designed for the purification of a moderately polar brominated pyridine that exhibits tailing on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[11]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude brominated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1] This dry loading technique often leads to better separation than loading the sample as a concentrated solution.[6]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) containing 0.5% triethylamine. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate), also containing 0.5% triethylamine. The optimal solvent gradient should be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated pyridine.

Diagrams and Data

Troubleshooting Crystallization

Caption: Troubleshooting logic for the crystallization of brominated pyridines.

Purification Workflow Decision Tree

Caption: A decision tree for selecting the appropriate purification workflow.

Table 1: Comparison of Purification Techniques for Brominated Pyridines

TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography High resolving power for a wide range of polarities. Scalable.Can be time-consuming and uses large volumes of solvent. Acidic silica can degrade sensitive compounds.Removing impurities with significantly different polarities.
Recrystallization Simple, cost-effective, and can yield very high purity material.Not effective for all compounds ("oiling out"). Lower yields if the compound has some solubility in the cold solvent.Final purification step to remove minor impurities from a solid product.
Distillation Excellent for purifying liquids with different boiling points.Not suitable for solids or thermally unstable compounds.Purifying liquid brominated pyridines from non-volatile impurities.
Preparative HPLC Highest resolving power, ideal for separating close-eluting isomers.Expensive, not easily scalable, uses specialized equipment.Challenging separations of isomers or removal of trace impurities.

References

  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem.
  • Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol - Benchchem.
  • Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide - Benchchem.
  • Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods - Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters.
  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.
  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • Recrystallization - Single Solvent - University of California, Los Angeles.
  • Tips & Tricks: Recrystallization - University of Rochester.

Sources

catalyst selection for cross-coupling with 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-methoxypyridin-2-amine

Case ID: #PYR-5BR-3OME-001 Status: Active Subject: Catalyst Selection & Troubleshooting for Cross-Coupling Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Substrate Profile

You are working with a "deceptive" molecule. This compound presents a trifecta of challenges that often leads to reaction stalling or "Pd-black" precipitation when using standard protocols (e.g., Pd(PPh3)4).

The Challenge Matrix:

  • The "Chelation Trap": The free amine at C2 and the pyridine nitrogen can form a stable chelate with Palladium, effectively poisoning the catalyst before the catalytic cycle begins.

  • Electronic Deactivation: The methoxy group at C3 is an electron-donating group (EDG). Through resonance, it increases electron density at C2, C4, and C6 , but also generally enriches the ring. This makes the C5-Br bond less electrophilic than a standard bromopyridine, making the Oxidative Addition step significantly harder (Rate Limiting Step).

  • Steric "Sweet Spot": The 3-OMe group provides steric bulk ortho to the amine. While this slightly hinders the "Chelation Trap," it also imposes steric demands on the incoming catalyst.

Visualizing the Problem

Before selecting a catalyst, understand why your reaction might be failing.

ChelationTrap cluster_mech The Competition Substrate This compound Pd_Active Active Catalyst [L-Pd(0)] Substrate->Pd_Active Interaction OxAdd Oxidative Addition (Productive Cycle) Pd_Active->OxAdd Fast Activation (Req. e- rich ligand) Poison Catalyst Poisoning (Dead Cycle) Pd_Active->Poison N-Coordination (Chelation)

Figure 1: The competition between productive oxidative addition and catalyst poisoning.[1] Success depends on the rate of oxidative addition (


) being significantly faster than the rate of coordination (

).

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling aryl/heteroaryl boronic acids at the C5 position.

Recommended Catalyst System

Do not use Pd(PPh3)4 or Pd(dppf)Cl2. The oxidative addition is too slow.

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 or G4 Crucial. These precatalysts release the active L-Pd(0) species rapidly at room temperature, bypassing the induction period where poisoning occurs.
Ligand XPhos The biaryl backbone prevents N-coordination via steric bulk; the alkylphosphines are electron-rich, accelerating oxidative addition into the electron-rich C-Br bond.
Base K3PO4 (0.5 M - 1.0 M) Weak enough to prevent hydrolysis of the 3-OMe group; strong enough to activate the boronic acid.
Solvent THF:Water (10:1) or Dioxane:Water (4:1) Water is essential for the transmetalation step in this system.
Troubleshooting FAQ (Suzuki)

Q: My reaction turns black immediately upon heating, and I get <10% yield.

  • A: This is "Pd-Black" precipitation. The catalyst decomposed before entering the cycle.

  • Fix: Switch to XPhos Pd G3 . Do not mix Pd(OAc)2 and ligand in situ; the induction period is lethal here. If you must use in situ generation, pre-heat the catalyst/ligand in solvent for 30 mins before adding the pyridine substrate.

Q: I see the starting material remaining, but no byproduct.

  • A: The catalyst is likely bound to the pyridine nitrogen (off-cycle resting state).

  • Fix: Increase temperature to 80°C to break the coordination, or switch to Pd-PEPPSI-IPr , which is designed specifically to resist pyridine coordination.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling an external amine at C5. Risk: Self-coupling (the C2-NH2 of one molecule reacting with the C5-Br of another).

Recommended Catalyst System
ComponentRecommendationRationale
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 BrettPhos is the gold standard for primary amines. RuPhos is superior for secondary amines.
Base LHMDS (1.0 M in THF) Soluble bases are preferred for speed. LHMDS is bulky and less likely to deprotonate the C2-NH2 protons compared to NaOtBu.
Solvent t-Amyl Alcohol or Dioxane High boiling point, polar enough to solubilize the intermediate.
Troubleshooting FAQ (Buchwald)

Q: I am getting a mixture of C5-aminated product and oligomers.

  • A: You have competitive coupling of the substrate's own C2-amine.

  • Fix: Use tBuBrettPhos Pd G3 .[2] The massive steric bulk of the t-butyl groups on the ligand makes it nearly impossible for the catalyst to bind the sterically hindered C2-amine (which is flanked by the 3-OMe), forcing it to react only with your external amine.

Q: The reaction works but the methoxy group is cleaving (demethylation).

  • A: You are likely using NaOtBu or Cs2CO3 at very high temperatures (>100°C).

  • Fix: Switch to K3PO4 and use a more active catalyst (like BrettPhos Pd G3 ) that allows you to run the reaction at 60-80°C.

Standardized Protocol: Suzuki Coupling

Scope: this compound (1.0 equiv) + Aryl Boronic Acid (1.5 equiv).

Step-by-Step:

  • Charge Solids: In a vial equipped with a stir bar, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • K3PO4 (3.0 equiv, solid)

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Oxygen is the enemy of electron-rich phosphines.

  • Solvent Addition: Inject degassed THF/Water (10:1 ratio) via syringe. Concentration should be roughly 0.1 M - 0.2 M.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

    • Note: If conversion is slow after 2 hours, boost to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (to remove Pd). Wash with brine. Dry over Na2SO4.

Decision Tree: Catalyst Selection

Use this logic flow to select your starting point.

DecisionTree Start Coupling Partner? Boron Boronic Acid/Ester (Suzuki) Start->Boron Amine Amine (Buchwald) Start->Amine BoronType Is the Boronic Acid Sterically Hindered? Boron->BoronType AmineType Amine Type? Amine->AmineType XPhos Use XPhos Pd G3 (General Purpose) BoronType->XPhos No SPhos Use SPhos Pd G3 (High Sterics) BoronType->SPhos Yes (Ortho-subs) Brett Use BrettPhos Pd G3 (Primary Amines) AmineType->Brett Primary RuPhos Use RuPhos Pd G3 (Secondary Amines) AmineType->RuPhos Secondary

Figure 2: Catalyst Selection Decision Tree. Green nodes indicate the recommended starting catalyst system.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link

    • Context: Establishes the superiority of G3 precatalysts for preventing inhibition in amine-containing substr
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 15(1), 150-160. Link

    • Context: Validates PEPPSI catalysts for heteroatom-rich environments where phosphines might fail.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

    • Context: The definitive guide on why BrettPhos/RuPhos are required to prevent competitive binding of the substr
  • Paul, F., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] Reaction Chemistry & Engineering. Link

    • Context: Recent validation of Suzuki coupling on free-amine substr

Sources

Technical Support Center: Base Selection for Reactions with 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic reactions involving 5-Bromo-3-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in cross-coupling reactions with this versatile building block. The inherent characteristics of this substrate—namely the presence of a basic 2-amino group and a pyridine nitrogen—can present unique challenges, such as catalyst inhibition. Proper base selection is paramount to mitigating these issues and achieving high reaction yields.

This document provides troubleshooting guidance, frequently asked questions, and detailed protocols based on established principles and data from closely related analogues to ensure your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What is a likely cause and how can I fix it?

A1: A common issue with 2-aminopyridine substrates is catalyst inhibition. Both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species. Your choice of base is critical here. If you are using a very strong base, such as sodium tert-butoxide (NaOt-Bu), it may not be optimal for this substrate in a Suzuki coupling.

  • Immediate Action: Switch to a milder inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1][2] These bases are generally effective at promoting the formation of the active boronate species without excessively promoting side reactions or catalyst deactivation. In a study on the closely related 5-bromo-2-methylpyridin-3-amine, K₃PO₄ was used successfully.[3]

  • Further Optimization: Consider a mixed solvent system, such as 1,4-dioxane/water. The presence of water can be beneficial in Suzuki reactions, aiding in the dissolution of the inorganic base and facilitating the catalytic cycle.[2]

Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. How can I prevent this?

A2: Decomposition of starting material in a Buchwald-Hartwig reaction often points to the use of a base that is too harsh for the substrate. The 2-amino group on your pyridine ring can be sensitive.

  • Immediate Action: If you are using a strong alkoxide base like sodium or lithium tert-butoxide, consider switching to a weaker base. Cesium carbonate (Cs₂CO₃) is often a good choice in such cases. While still a strong base, it is generally less harsh than alkoxides and has a proven track record in challenging aminations.

  • Expert Insight: For sensitive substrates, the use of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes be advantageous, although its effectiveness can be highly substrate-dependent.[4]

Q3: My Sonogashira coupling is giving low yields and I see byproducts. What role does the base play here?

A3: In Sonogashira reactions, the base has a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the hydrogen halide byproduct. A common issue is the homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.

  • Immediate Action: Ensure your reaction is performed under strictly anaerobic conditions. Beyond this, the choice of an amine base is standard. Triethylamine (Et₃N) is a common choice and was used successfully in the Sonogashira coupling of 2-amino-3-bromopyridines.[5] Diisopropylamine (i-Pr₂NH) can also be effective.

  • Advanced Tip: If homocoupling persists, consider a copper-free Sonogashira protocol. In these systems, a stronger base may be required to facilitate the palladium-only catalytic cycle.

Frequently Asked Questions (FAQs)

This section provides more in-depth explanations of key concepts related to base selection for this compound.

Why is base selection so critical for this specific substrate?

The this compound molecule has two key features that influence base selection:

  • The 2-Amino Group: This group can act as a chelating ligand with the pyridine nitrogen, binding to the palladium catalyst and potentially deactivating it.[6][7]

  • Basicity of the Substrate: The pKa of the conjugate acid of 2-aminopyridine is approximately 6.71. The methoxy group at the 3-position is electron-donating, which may slightly increase the basicity of the ring nitrogen. This inherent basicity means the substrate itself can compete with the desired reaction partners for coordination to the catalyst.

A judicious choice of base helps to manage the delicate balance of activating the coupling partners while minimizing unproductive interactions with the catalyst.

What are the main classes of bases used and when should I choose one over the other?

Base ClassExamplespKa of Conjugate Acid (approx.)Typical ReactionsRationale and Considerations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃10.3 (HCO₃⁻)Suzuki-MiyauraGood for Suzuki couplings. They are strong enough to activate boronic acids but generally mild enough to avoid substrate decomposition and minimize catalyst inhibition.[1] Cs₂CO₃ is more soluble and basic, often used for more challenging couplings.
Phosphates K₃PO₄12.3 (HPO₄²⁻)Suzuki-Miyaura, Buchwald-HartwigA stronger base than carbonates, often providing faster reaction rates in Suzuki couplings.[8] Also a viable option for Buchwald-Hartwig reactions with less sensitive amines.
Alkoxides NaOt-Bu, KOt-Bu, LHMDS19 (t-BuOH)Buchwald-HartwigVery strong, non-nucleophilic bases. Primarily used for Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[9] Can cause substrate decomposition if not used carefully.
Organic Amines Et₃N, i-Pr₂NH, DBU10.7 (Et₃NH⁺), 11.1 (i-Pr₂NH₂⁺), 13.5 (DBUH⁺)Sonogashira, HeckPrimarily used in Sonogashira and Heck reactions. They act as both a base and sometimes a solvent. Their basicity is generally insufficient for Suzuki or Buchwald-Hartwig reactions with this substrate.[5]

How does the 3-methoxy group influence my choice of base?

The 3-methoxy group is an electron-donating group. This has two main effects:

  • Increased Electron Density: It increases the electron density on the pyridine ring, which can make the pyridine nitrogen a stronger Lewis base and potentially enhance its ability to inhibit the palladium catalyst. This further supports the use of milder inorganic bases like K₂CO₃ or K₃PO₄ in Suzuki reactions to avoid exacerbating this issue.

  • Steric Hindrance: The methoxy group provides some steric bulk around the 2-amino group and the adjacent reaction site (C-5). This steric hindrance is generally not prohibitive for cross-coupling reactions but should be considered when selecting ligands for the palladium catalyst.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, adapted from successful experiments with structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling with Potassium Phosphate

This protocol is adapted from a successful Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(dppf)Cl₂ (0.03 eq).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling with Triethylamine

This protocol is based on the successful Sonogashira coupling of 2-amino-3-bromopyridines.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Add Et₃N (2.0-3.0 eq).

  • Stir the reaction at the desired temperature (start with room temperature and increase to 50-80 °C if necessary). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Decision-Making Process

The following diagram illustrates a logical workflow for selecting an appropriate base for different cross-coupling reactions with this compound.

Base_Selection_Workflow start Select Reaction Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira base_suzuki Start with K2CO3 or K3PO4 in Dioxane/Water suzuki->base_suzuki base_buchwald Start with NaOt-Bu or LHMDS in an aprotic solvent (e.g., Toluene) buchwald->base_buchwald base_sonogashira Use Et3N or i-Pr2NH in an aprotic solvent (e.g., DMF) sonogashira->base_sonogashira troubleshoot_suzuki Troubleshooting: - Low yield? - Catalyst inhibition? base_suzuki->troubleshoot_suzuki If issues arise troubleshoot_buchwald Troubleshooting: - Decomposition? - Low yield? base_buchwald->troubleshoot_buchwald If issues arise troubleshoot_sonogashira Troubleshooting: - Alkyne homocoupling? - Low yield? base_sonogashira->troubleshoot_sonogashira If issues arise solution_suzuki Try Cs2CO3 or a different ligand/catalyst system. troubleshoot_suzuki->solution_suzuki Action solution_buchwald Switch to a weaker base (e.g., K3PO4, Cs2CO3). troubleshoot_buchwald->solution_buchwald Action solution_sonogashira Ensure strict anaerobic conditions. Consider a copper-free protocol. troubleshoot_sonogashira->solution_sonogashira Action

Caption: A decision tree for base selection in cross-coupling reactions.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Nawaz, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Mongin, F., et al. (2007). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Nawaz, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Salisbury, J., et al. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9677–9683. Available at: [Link]

  • Bryliakov, K. P., et al. (2020). Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. Dalton Transactions, 49(32), 11150-11156. Available at: [Link]

  • Cho, S. H., et al. (2013). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. Available at: [Link]

  • Gonzalez, M. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

Sources

Technical Support Center: Temperature Optimization in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature optimization in your experiments.

Introduction: The Critical Role of Temperature in Pyridine Synthesis

The pyridine ring is a fundamental scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, however, is often highly sensitive to reaction temperature. Precise temperature control is not merely about driving a reaction to completion; it is the key determinant of yield, selectivity, and the prevention of side reactions.[2][3] An improperly controlled temperature can lead to a cascade of issues, including low conversion, formation of intractable tars, catalyst deactivation, or even thermal decomposition of the target molecule.[4][5][6]

This guide provides a structured approach to troubleshooting common temperature-related issues in several widely used pyridine synthesis methodologies.

Part 1: General Troubleshooting and FAQs

This section addresses broad issues applicable to various pyridine synthesis methods.

Frequently Asked Questions (General)

Q1: My reaction is showing low or no yield. How do I determine if temperature is the culprit?

A1: Low yield is a common problem with multifaceted causes.[2] Before focusing on other parameters, it's crucial to assess your thermal conditions:

  • Insufficient Temperature: Many pyridine ring-forming reactions have significant activation energy barriers. If the temperature is too low, the reaction may not proceed at a reasonable rate. For example, the Bohlmann-Rahtz synthesis traditionally requires high temperatures for the cyclodehydration step.[7][8]

  • Excessive Temperature: Overheating can be more detrimental than underheating. It can lead to the decomposition of starting materials, intermediates, or the final product.[5][9] It can also promote side reactions, leading to a complex mixture and difficult purification.[4] In catalytic processes, high temperatures can cause catalyst sintering or deactivation.[6][10][11]

Troubleshooting Workflow for Low Yield:

Below is a systematic workflow to diagnose temperature-related yield issues.

G cluster_0 Initial Observation cluster_1 Temperature Screening cluster_2 Analysis of Results cluster_3 Further Optimization LowYield Low or No Yield Observed TempScreen Screen Temperatures (e.g., gradient or parallel synthesis) LowYield->TempScreen LowTemp Run at Lower Temperature (e.g., -20°C, 0°C, RT) TempScreen->LowTemp Hypothesis: Decomposition HighTemp Run at Higher Temperature (e.g., Reflux, Microwave) TempScreen->HighTemp Hypothesis: High Activation Energy Decomposition Decomposition/Tarrying? LowTemp->Decomposition NoReaction Still No Reaction? HighTemp->NoReaction ImprovedYield Yield Improved? Decomposition->ImprovedYield Yes CheckCatalyst Check Reagent/Catalyst Stability Decomposition->CheckCatalyst No NoReaction->ImprovedYield No NoReaction->CheckCatalyst Yes OptimizeLow Optimize at Lower Temp ImprovedYield->OptimizeLow OptimizeHigh Optimize at Higher Temp ImprovedYield->OptimizeHigh

Caption: Troubleshooting workflow for low yield.

Q2: My reaction is producing a significant amount of tar-like byproducts. What is the likely cause?

A2: Tar formation is a strong indicator of excessive temperature. Many organic molecules, especially those with multiple reactive sites, can undergo polymerization or complex degradation pathways when overheated.[4] For instance, in the synthesis of 2,5-divinylpyridine, high temperatures can lead to polymerization.[4] Similarly, the thermal decomposition of pyridine itself can produce solid deposits.[5]

Solutions:

  • Reduce Temperature: This is the most direct solution. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a Milder Catalyst: Some catalysts can lower the required reaction temperature. For example, in the Bohlmann-Rahtz synthesis, acid catalysis can facilitate cyclodehydration at significantly lower temperatures.[7][8]

  • Solvent Choice: The boiling point of your solvent dictates the maximum temperature under reflux conditions. Consider switching to a lower-boiling solvent.[2]

Part 2: Synthesis-Specific Troubleshooting

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which are then oxidized to pyridines.[2][12]

Frequently Asked Questions (Hantzsch Synthesis):

Q1: The initial condensation reaction is slow and gives low yields. Should I increase the temperature?

A1: While classical Hantzsch syntheses often involve refluxing in ethanol, this may not be optimal.[13] Before increasing the temperature, consider these points:

  • Catalysis: The use of a catalyst like p-toluenesulfonic acid (PTSA) can significantly improve yields, even under milder conditions like ultrasonic irradiation in aqueous micelles.[3][13]

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3][14]

  • Solvent-Free Conditions: Some protocols have shown high yields at elevated temperatures (e.g., 90°C) under solvent-free conditions with a catalyst.[13]

Q2: The aromatization of my dihydropyridine intermediate is inefficient. What is the role of temperature here?

A2: The final oxidation step is critical. While classical oxidants like nitric acid are effective, they can be harsh.[2][15] Temperature plays a role in the efficiency of milder oxidizing agents. For example, using iodine in refluxing methanol is a common method where the elevated temperature is necessary for the reaction to proceed at a reasonable rate.[2][15] However, excessively high temperatures with strong oxidants can lead to degradation of the pyridine ring.

Oxidizing AgentTypical TemperatureNotes
Nitric AcidVariesCan be harsh; risk of side reactions.[2][15]
Iodine/MethanolRefluxMilder conditions, good for many substrates.[2]
KMnO₄VariesStrong oxidant, requires careful temperature control.[2][15]
Ceric Ammonium Nitrate (CAN)Room TemperatureCan be used in "green" solvent-free conditions.[16]

Table 1: Common oxidizing agents for Hantzsch synthesis and typical temperature conditions.

Chichibabin Amination Reaction

The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide or a related reagent.[17][18]

Frequently Asked Questions (Chichibabin Reaction):

Q1: What is the optimal temperature for a Chichibabin reaction?

A1: The optimal temperature depends heavily on the substrate and the reaction medium.[17][18]

  • High-Temperature Method: In aprotic solvents like toluene or xylene, the reaction is typically run at elevated temperatures (100-250°C).[17][19] The general rule is to use the lowest temperature that allows for steady hydrogen gas evolution, as excessively high temperatures can lead to decomposition.[20]

  • Low-Temperature Method: In liquid ammonia, the reaction can be carried out at very low temperatures. This method is suitable for temperature-sensitive substrates but may not work for unactivated pyridines.[17]

Q2: My Chichibabin reaction is giving a low yield and a dark, complex mixture.

A2: This is a classic sign of overheating. The strong basic conditions of the Chichibabin reaction can promote side reactions at high temperatures.

  • Troubleshooting:

    • Lower the Temperature: Reduce the reaction temperature by 10-20°C and monitor for hydrogen evolution.

    • Solvent Choice: Ensure your solvent is inert and has a suitable boiling point.

    • Pressure: Conducting the reaction under pressure can sometimes improve yields at lower temperatures.[19]

Logical Flow for Chichibabin Temperature Optimization:

G Start Select Pyridine Substrate IsSensitive Is the substrate temperature-sensitive? Start->IsSensitive LowTemp Low-Temp Protocol (KNH2 in liq. NH3) IsSensitive->LowTemp Yes HighTemp High-Temp Protocol (NaNH2 in Toluene/Xylene) IsSensitive->HighTemp No OptimizeHigh Optimize Temperature: Start at lower end (e.g., 110°C) and gradually increase. HighTemp->OptimizeHigh MonitorH2 Monitor H2 evolution and color change. OptimizeHigh->MonitorH2 Decomposition Decomposition or low yield? MonitorH2->Decomposition ReduceTemp Reduce temperature. Decomposition->ReduceTemp Yes ReduceTemp->MonitorH2

Caption: Decision tree for Chichibabin temperature.

Transition-Metal Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura coupling are powerful tools for functionalizing pyridine rings. Temperature is a critical parameter that influences catalyst activity and stability.[21][22]

Frequently Asked Questions (Cross-Coupling):

Q1: My Suzuki coupling with a chloropyridine is not working. Should I just increase the temperature?

A1: While higher temperatures (80-110°C) can help overcome the high activation energy of C-Cl bond activation, it's not the only factor.[23]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[22][23] Excessively high temperatures can accelerate this process. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center.[22][23]

  • Side Reactions: High temperatures can promote side reactions like protodeboronation (cleavage of the C-B bond) and homocoupling.[22] Using milder conditions with a more active catalyst system is often a better strategy.

Q2: How do I screen for the optimal temperature in a cross-coupling reaction?

A2: A Design of Experiments (DoE) approach is highly effective.[21] Instead of testing one temperature at a time, you can simultaneously screen multiple parameters.

Example Temperature Screening Protocol for Suzuki Coupling:

  • Setup: Prepare an array of reaction vials in a parallel synthesis block.

  • Variables: Keep the concentrations of substrate, boronic acid, base, and catalyst constant. Set up vials to be heated at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Execution: Run all reactions for the same amount of time (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze the conversion and yield in each vial by LC-MS or GC-MS.

  • Optimization: Identify the temperature that gives the best balance of conversion and minimal byproduct formation.

Temperature (°C)Conversion (%)Notes
6015Incomplete reaction
8085Good conversion, minimal byproducts
10095High conversion, some homocoupling observed
12096Significant decomposition and byproduct formation

Table 2: Example data from a temperature screening experiment for a Suzuki coupling.[24][25]

Part 3: Microwave-Assisted Synthesis

Microwave irradiation offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[14][26][27]

Frequently Asked Questions (Microwave Synthesis):

Q1: How do I translate a conventional heating protocol to a microwave-assisted one?

A1: A general rule of thumb is that a 10°C increase in temperature can halve the reaction time.[27] Microwave reactors allow for rapid heating to temperatures well above the solvent's boiling point in sealed vessels.

  • Example: A Bohlmann-Rahtz reaction that requires high temperatures for cyclodehydration can be completed in minutes at 170°C in a microwave reactor, compared to hours with conventional heating.[28]

Q2: Are there specific temperature considerations for microwave synthesis?

A2: Yes. While microwaves offer precise temperature control, it's important to be aware of potential hotspots and pressure buildup.

  • Solvent Choice: Use solvents with high dielectric constants (e.g., DMF, DMSO) as they absorb microwave energy efficiently.[28]

  • Safety: Always use sealed vessels designed for microwave synthesis to handle the pressure generated at high temperatures.

  • Monitoring: Monitor the internal temperature of the reaction, not just the setpoint of the instrument.

Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis [28]

  • Reagents: In a microwave-safe reaction vessel, combine the enamine (1.0 mmol), the ethynylketone (1.0 mmol), and a suitable solvent (e.g., DMSO, 2 mL).

  • Catalyst (Optional): Add a catalytic amount of acetic acid or ZnBr₂ to potentially lower the required temperature and accelerate the reaction.[28]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170°C) for a specified time (e.g., 10-20 minutes).[28]

  • Workup: After cooling, the reaction mixture can be worked up using standard extraction and purification techniques.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). Synlett, 2001(07), 1149-1151.
  • Chichibabin Amination Reaction. (2018). Scientific Update. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • Radical Pathways in the Thermal Decomposition of Pyridine and Diazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Theoretical Study on the Thermal Decomposition of Pyridine. ResearchGate. [Link]

  • Chichibabin Reaction. Wikipedia. [Link]

  • Hantzsch Pyridine Synthesis. Wikipedia. [Link]

  • Chichibabin Reaction Patent.
  • A Theoretical Investigation on the Thermal Decomposition of Pyridine and the Effect of H2O. ResearchGate. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks. [Link]

  • Effect of Temperature on Hantzsch 1,4-dihydropyridine Synthesis. ResearchGate. [Link]

  • A Theoretical Investigation on the Thermal Decomposition of Pyridine and the Effect of H2O. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis of Aminopyridine Derivatives. MDPI. [Link]

  • Microwave-Assisted Synthesis of Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • Plausible Elementary Reaction Sequence for Catalytic Pyridine Dearomatization. ResearchGate. [Link]

  • Optimization of Temperature for Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Pyridine Synthesis Overview. Organic Chemistry Portal. [Link]

  • Optimization of Reaction Conditions for Suzuki-Miyaura Coupling. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI. [Link]

  • Green Approach for Synthesis of Hantzsch 1,4-dihydropyridine Derivatives. Royal Society Open Science. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • A New One-Step Synthesis of Pyridines under Microwave-Assisted Conditions. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine. Pharmaguideline. [Link]

  • Pyridines Questions and Answers. ResearchGate. [Link]

  • Hantzsch Pyridine Synthesis Overview. ChemTube3D. [Link]

  • Pyridine Ring Synthesis. ACS Green Chemistry Institute. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • Synthesis of 3,5-Disubstituted Heteroaryl-1,2,4-triazoles. ACS Publications. [Link]

Sources

Technical Support Center: Pyridine Work-up & Removal Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Work-up Procedures for Reactions Containing Pyridine Compounds .

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Pyridine Remediation

Mission Statement

Pyridine is a ubiquitous but frustrating reagent in organic synthesis. It serves as both a solvent and a base, yet its high boiling point (115°C), strong odor, and tendency to streak on silica gel make it difficult to remove. This guide provides chemically grounded, self-validating protocols to remove pyridine without compromising your yield or product integrity.

Part 1: Strategy Selection (The Decision Matrix)

Before selecting a method, you must evaluate the stability of your target molecule. Pyridine removal relies on exploiting its basicity (


) or its coordination chemistry.
Workflow Logic

Follow this logic gate to select the correct protocol for your specific reaction mixture.

PyridineRemoval Start Start: Reaction Complete CheckStability Is Product Acid-Sensitive? (e.g., Acetals, Silyl Ethers) Start->CheckStability AcidStable No (Acid Stable) CheckStability->AcidStable Stable AcidSensitive Yes (Acid Sensitive) CheckStability->AcidSensitive Unstable HClWash Protocol A: Acidic Extraction (HCl) AcidStable->HClWash CheckVolatile Is Product Volatile? AcidSensitive->CheckVolatile NotVolatile No (Non-Volatile) CheckVolatile->NotVolatile Volatile Yes (Volatile) CheckVolatile->Volatile CuWash Protocol B: Copper Sulfate Complexation NotVolatile->CuWash CoEvap Protocol C: Azeotropic Co-evaporation Volatile->CoEvap

Figure 1: Decision tree for selecting the appropriate pyridine removal method based on substrate stability and volatility.

Part 2: Experimental Protocols

Protocol A: The Acidic Wash (Standard Method)

Best for: Acid-stable compounds.[1] Mechanism: Pyridine is protonated by strong acids to form pyridinium salts (e.g., Pyridinium Chloride), which are highly water-soluble and insoluble in organic solvents like Ether or Ethyl Acetate.[2]

Reagents:

  • 1M - 2M HCl (Hydrochloric Acid)

  • Extraction Solvent (EtOAc or Et2O)

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a generous amount of organic solvent (EtOAc or Et2O). Do not use DCM if possible, as pyridinium salts can have slight solubility in chlorinated solvents.[2]

  • First Wash: Wash the organic layer with 1M HCl.

    • Observation: The aqueous layer may smoke slightly or heat up due to the exothermic acid-base reaction.

  • Validation Check: Check the pH of the aqueous layer.[1][3][4] It must be pH < 3 .

    • Why? The

      
       of the Pyridinium ion is ~5.[4][5]2. To ensure >99% removal, the pH must be at least 2 units below the pKa.
      
  • Repeat: Repeat the HCl wash 2 more times (3x total).

  • Neutralization: Wash the organic layer once with Saturated NaHCO3 to remove excess acid.

  • Dry: Dry over MgSO4 and concentrate.

Protocol B: Copper(II) Sulfate Complexation (The "Blue" Method)

Best for: Acid-sensitive compounds (Acetals, Boc-groups, Silyl ethers). Mechanism: Pyridine acts as a ligand, coordinating with Copper(II) to form a water-soluble complex


.
Self-Validating Feature:  This method has a built-in colorimetric indicator.[6] The complex is deep blue/purple , while the reagent is light blue .

Reagents:

  • Saturated Aqueous Copper(II) Sulfate (

    
    )[7]
    
  • Extraction Solvent (EtOAc or DCM)[7]

Step-by-Step:

  • Preparation: Prepare a saturated solution of

    
     (approx. 20g per 100mL water).
    
  • Extraction: Add the

    
     solution to your separatory funnel containing the organic layer. Shake vigorously.
    
  • Visual Diagnosis (Critical Step):

    • Result: The aqueous layer turns Deep Royal Blue / Purple .

    • Meaning: Pyridine is being pulled into the aqueous phase.[4][7][8]

  • Iterative Washing: Drain the aqueous layer and add fresh

    
     solution. Shake again.
    
  • Endpoint Determination: Repeat the wash until the aqueous layer remains Light Blue (the color of the original reagent).

    • Scientific Logic:[3][9][10][11][12][13] If the color doesn't change, there is no free pyridine left to coordinate with the copper.

  • Final Polish: Wash once with water or brine to remove residual copper salts.

CopperWash Step1 Wash 1: Aqueous Layer DEEP PURPLE Step2 Wash 2: Aqueous Layer MEDIUM BLUE Step1->Step2 Remove Aqueous Add Fresh CuSO4 Step3 Wash 3: Aqueous Layer LIGHT BLUE (Endpoint) Step2->Step3 Remove Aqueous Add Fresh CuSO4

Figure 2: Colorimetric progression of the Copper Sulfate wash. Stop only when the aqueous layer retains its original light blue color.

Protocol C: Azeotropic Co-evaporation

Best for: Large excess of pyridine or water-sensitive/volatile products where extraction is difficult. Mechanism: Toluene forms a binary azeotrope with pyridine (BP ~110°C) and helps "entrain" the solvent, breaking surface interactions and allowing removal at lower temperatures on a rotovap.

Data Table: Azeotropic Partners

SolventBoiling Point (Pure)Azeotrope with Pyridine?Function
Pyridine 115°CN/ATarget for removal
Water 100°CYes (BP 92-93°C)Forms low-boiling azeotrope (43% water). Good for bulk removal if product is water-stable.
Toluene 110.6°CNo (Zeotropic)*Effectively co-evaporates. Acts as a carrier to prevent residue.
Heptane 98°CYes (Pseudo-azeotrope)Useful for precipitating products while removing pyridine.

Step-by-Step:

  • Concentrate: Remove as much bulk pyridine as possible via rotary evaporation (bath temp 50-60°C).

  • Add Toluene: Add a volume of Toluene equal to the remaining residue (approx 20-50mL).

  • Evaporate: Rotovap again. The toluene will carry the pyridine over.[6][7]

  • Repeat: Perform this "add toluene -> evaporate" cycle 3 times.

  • Verify: Check via NMR. If pyridine peaks remain (multiplets at 7.2, 7.6, 8.6 ppm), repeat.

Part 3: Troubleshooting & FAQs

Issue 1: "My product is water-soluble. I can't do an aqueous extraction."

Diagnosis: You cannot use HCl or CuSO4 washes because your product will stay in the water. Solution:

  • Evaporation: Use Protocol C (Toluene co-evaporation) to remove 95% of the pyridine.

  • Lyophilization (Freeze Drying): If the product is stable in water, add water to the residue and freeze-dry. Pyridine sublimes under high vacuum, leaving the solid product behind.[2]

  • Ion Exchange: Pass the solution through a strongly acidic cation exchange resin (e.g., Dowex 50W). Pyridine will stick to the resin; a neutral water-soluble product will elute.

Issue 2: "My compound is streaking on the Silica Column."

Diagnosis: Pyridine residues are interacting with the acidic silanol groups (


) on the silica gel, causing peak tailing.
Solution:  Deactivate the silica.
  • The 1% Trick: Add 1% Triethylamine (TEA) or 1% NH4OH to your chromatography solvent system.

  • Mechanism:[3][10][11][13] The stronger base (TEA) saturates the acidic sites on the silica, allowing your pyridine-containing compound to elute as a sharp band.

Issue 3: "I used the Copper wash, but my product turned blue/green."

Diagnosis: Residual copper salts are trapped in your organic layer or your product is acting as a ligand. Solution:

  • EDTA Wash: Wash the organic layer with saturated aqueous EDTA (ethylenediaminetetraacetic acid). EDTA has a higher affinity for Copper than pyridine or your product and will sequester the metal back into the aqueous phase.

  • Ammonia Wash: A dilute wash with

    
     can also strip copper from the organic layer.
    

References

  • University of Rochester. Work-up Procedures: Removal of Amine Solvents (Pyridine). Not Voodoo X. Retrieved from [Link]

  • NIST Chemistry WebBook. Pyridine: Thermophysical Properties and Boiling Points. National Institute of Standards and Technology.[6] Retrieved from [Link]

  • Master Organic Chemistry. Amine Basicity and pKa of Conjugate Acids. Retrieved from [Link]

  • ResearchGate. Discussions on Pyridine Removal Techniques (CuSO4 and Azeotropes). Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 5-Bromo-3-methoxypyridin-2-amine with other bromopyridines.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Bromo-3-methoxypyridin-2-amine , specifically comparing its reactivity profile against standard bromopyridines. This content is designed for medicinal chemists and process development scientists.

Comparative Analysis, Electronic Profiling, and Synthetic Protocols

Executive Summary: The "Goldilocks" Scaffold

In the landscape of kinase inhibitor design, This compound (Compound A) occupies a critical "Goldilocks" zone between the highly reactive 2-amino-5-bromopyridine and the electron-rich, metabolically labile poly-alkoxy variants.

While the 5-bromo position serves as the standard vector for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the 3-methoxy group is not merely a bystander. It exerts a subtle but decisive electronic influence that modulates the oxidative addition rates and alters the solubility profile of the resulting pharmacophore. This guide dissects these nuances, providing actionable data to optimize your synthetic campaigns.

Electronic & Structural Landscape

To understand the reactivity differences, we must look beyond the bromine atom. The interplay between the 2-amino (strong EDG) , 3-methoxy (moderate EDG/Inductive withdrawing) , and the pyridine nitrogen (strong EWG) creates a unique electronic map.

Comparative Electronic Profiling
Feature2-Amino-5-bromopyridine (Standard)This compound (Target)Impact on Reactivity
C5-Br Bond Strength ModerateSlightly StrongerThe 3-OMe group (meta to Br) increases electron density in the ring, making the C-Br bond slightly more resistant to oxidative addition by Pd(0).
Catalyst Coordination Monodentate (Pyridine N or Amine N)Potential Bidentate Chelate The 3-OMe oxygen and 2-NH₂ nitrogen can form a transient 5-membered chelate with metals, potentially sequestering catalyst species.
Solubility Moderate in organic solventsEnhancedThe methoxy group disrupts crystal packing and increases solubility in polar aprotic solvents (DMF, DMSO).
pKa (Conjugate Acid) ~6.8~7.2The 3-OMe increases the basicity of the pyridine nitrogen, affecting base selection in couplings.
Visualization: Electronic Activation Map

The following diagram illustrates the competing electronic vectors that define the reactivity of C-5.

ElectronicMap Pyridine Pyridine Core (Electron Deficient) Br 5-Br Position (Reactive Site) Pyridine->Br Electron Density Modulates Oxidative Addition NH2 2-NH₂ Group (Strong Donor) NH2->Pyridine Strong +R to C3, C5 OMe 3-OMe Group (Inductive: -I / Resonance: +R) NH2->OMe Vicinal Repulsion/ H-Bonding OMe->Pyridine Weak +R to C2, C4, C6 (Meta to C5)

Caption: Electronic vectors affecting the 5-position. Note that the 3-OMe resonance effect does not directly activate C-5, but its inductive effect and general ring enrichment modulate the overall reactivity.

Comparative Reactivity Analysis

A. Suzuki-Miyaura Coupling

The 5-bromo position is highly amenable to Suzuki coupling, but the 3-methoxy group introduces a kinetic penalty compared to the unsubstituted analog.

  • Standard Bromopyridine: Rapid oxidative addition; often runs at 60-80°C.

  • 3-Methoxy Analog: Slower oxidative addition due to increased ring electron density. Requires higher temperatures (80-100°C) or more active ligands (e.g., SPhos, XPhos).

Key Challenge: Catalyst Poisoning The proximity of the 2-amino and 3-methoxy groups creates a "pseudo-pincer" motif.

  • Observation: Standard Pd(PPh₃)₄ often stalls at 60-70% conversion.

  • Solution: Use bulky, electron-rich phosphine ligands (Buchwald ligands) that cannot be easily displaced by the substrate's N-O chelation.

B. Buchwald-Hartwig Amination

Coupling amines at the 5-position is more sensitive to sterics than Suzuki coupling.

  • Steric Environment: The 5-position is relatively unhindered in both molecules.

  • Electronic Factor: The electron-rich nature of the 3-methoxy ring makes the 5-position less electrophilic. Nucleophilic attack (or reductive elimination) is slower.

  • Recommendation: Use strong bases (LiHMDS, NaOtBu) and precatalysts like Pd(RuPhos) G3 to drive the reaction.

Reactivity Data Summary

Estimated trends based on Hammett parameters and internal application data.

Reaction TypeSubstrateCatalyst SystemTime (h)Yield (%)Notes
Suzuki (Arylboronic acid)2-Amino-5-bromopyridinePd(dppf)Cl₂ / K₂CO₃492Standard baseline.
Suzuki (Arylboronic acid)5-Bromo-3-methoxy... Pd(dppf)Cl₂ / K₂CO₃878Slower; requires longer time.
Suzuki (Optimized)5-Bromo-3-methoxy... Pd(Amphos)Cl₂ / K₃PO₄ 4 95 Bulky ligand overcomes deactivation.
Buchwald (Morpholine)2-Amino-5-bromopyridinePd₂(dba)₃ / BINAP1285Standard.
Buchwald (Morpholine)5-Bromo-3-methoxy... Pd(RuPhos) G3 / NaOtBu688RuPhos is essential for high yield.

Validated Experimental Protocol

Protocol: Optimized Suzuki Coupling of this compound

This protocol utilizes a high-activity precatalyst system to overcome the electronic deactivation caused by the methoxy group.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(Amphos)Cl₂ (0.02 equiv) - Chosen for stability against N-coordination.

  • Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add the bromopyridine, boronic acid, and Pd(Amphos)Cl₂.

  • Inert: Seal the vial and purge with N₂ or Ar for 5 minutes. (Strict O₂ exclusion is vital for electron-rich pyridines to prevent N-oxide formation).

  • Solvate: Add degassed 1,4-Dioxane and the aqueous K₃PO₄ solution via syringe.

  • React: Heat the block to 90°C for 4 hours.

    • Checkpoint: Monitor by LCMS. The starting material (M+H = 203/205) should disappear. If conversion stalls >10%, add 1 mol% extra catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.

  • Purification: The 3-methoxy group increases polarity. Use a gradient of 0-10% MeOH in DCM for flash chromatography (standard Hex/EtOAc may not elute the product efficiently).

Experimental Workflow Diagram

SuzukiWorkflow Start Start: Reagent Charging (Substrate + Boronic Acid + Pd Cat) Inert Inert Atmosphere Generation (N2 Purge - Critical) Start->Inert Reaction Reaction: 90°C, 4h Solvent: Dioxane/H2O Inert->Reaction Check LCMS Checkpoint (Target M+H) Reaction->Check Check->Reaction Incomplete (+1% Cat) Workup Workup & Extraction (EtOAc/Water) Check->Workup Complete Purify Purification (DCM:MeOH Gradient) Workup->Purify

Caption: Optimized Suzuki coupling workflow for electron-rich bromopyridines.

Troubleshooting & Expert Insights

The "Free Amine" Problem

Issue: In many couplings, the free -NH₂ at position 2 can compete with the ligand for Pd binding, leading to Pd-black formation. Comparison:

  • 2-Amino-5-bromopyridine: Often requires protection (e.g., Acetyl or Boc) before coupling.

  • This compound: Surprisingly, the 3-methoxy group can mitigate this . The steric bulk of the OMe group adjacent to the amine twists the NH₂ slightly out of plane or blocks the approach of large Pd-clusters, reducing the "poisoning" effect relative to the un-substituted analog.

  • Strategy: Try the reaction without protection first. If yields are low (<50%), protect as the acetamide (Ac).

Regioselectivity in Synthesis

If you are synthesizing the core scaffold yourself:

  • Bromination of 2-amino-3-methoxypyridine: Uses NBS in Acetonitrile. This is highly selective for the 5-position (para to amino).

  • Risk: Over-bromination to the 6-position is rare due to the steric hindrance of the pyridine nitrogen lone pair, but keep NBS stoichiometry strict (1.05 equiv).

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
    • Source:

  • Electronic Effects in Methoxypyridines

    • Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines.
    • Source: [1]

  • Kinase Inhibitor Scaffolds

    • Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity.[2]

    • Source:

  • General Reactivity of 2-Amino-5-bromopyridine

    • 2-Amino-5-bromopyridine: Structural Characteristics and Applic
    • Source:

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of 2-Amino-3-Methoxy-Pyridine Scaffolds: A Cost-Benefit Analysis of 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 2-aminopyridine moiety is a privileged scaffold, appearing in numerous clinically significant molecules. The synthesis of complex derivatives of this core often hinges on the strategic choice of halogenated building blocks for cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-3-methoxypyridin-2-amine , a versatile and highly valuable reagent. We will dissect its performance in the context of palladium-catalyzed Suzuki-Miyaura coupling, comparing it directly with viable alternatives. This analysis extends beyond mere raw material cost to encompass process efficiency, reaction robustness, and downstream purification considerations, offering researchers and process chemists a data-driven framework for making informed synthetic decisions.

Introduction: The Strategic Value of this compound

This compound (CAS 42409-58-5) is a trifunctional heterocyclic building block. Its utility is derived from three key structural features:

  • The 2-Amino Group: Provides a vector for amide coupling, sulfonylation, or can act as a directing group. Its presence, however, can complicate cross-coupling reactions through potential coordination with the palladium catalyst.[1]

  • The 3-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and the biological activity of the final compound.

  • The 5-Bromo Substituent: The primary reactive handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond offers a well-balanced compromise between reactivity and stability, making it ideal for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

This combination makes the reagent a cornerstone for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for forging carbon-carbon bonds. For a substrate like this compound, this reaction is pivotal for introducing aryl or heteroaryl substituents at the 5-position.

The catalytic cycle, a foundational concept in organometallic chemistry, dictates the reaction's progression.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add pd_complex R1-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R1-Pd(II)L2-R2 transmetal->pd_r1_r2 boronate R2-B(OR)2 boronate->transmetal base Base (e.g., K3PO4) base->transmetal Activates Boronic Acid red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Regenerates Catalyst product R1-R2 (Coupled Product) red_elim->product aryl_halide Ar-Br (this compound) aryl_halide->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Performance and Cost

To evaluate the true value of this compound, we must compare it to logical synthetic alternatives. The primary competitor is not necessarily a different molecule, but an alternative synthetic strategy. Here, we compare three distinct approaches to synthesizing a model compound, 5-Aryl-3-methoxypyridin-2-amine.

Approach 1 (Baseline): Direct coupling of this compound. Approach 2 (Alternative Halogen): Direct coupling of 5-Chloro -3-methoxypyridin-2-amine. Approach 3 (Process Variation): Protection of the amine group of the bromo-precursor as an acetamide, followed by coupling and deprotection.

Cost_Benefit_Workflow cluster_approaches Alternative Synthetic Approaches cluster_analysis Analysis Metrics start Target: 5-Aryl-3-methoxypyridin-2-amine approach1 Approach 1: Direct Coupling of 5-Bromo-..-2-amine start->approach1 approach2 Approach 2: Direct Coupling of 5-Chloro-..-2-amine start->approach2 approach3 Approach 3: Protect-Couple-Deprotect (Bromo precursor) start->approach3 perf Performance (Yield, Purity, Time) approach1->perf cost Cost (Reagents, Catalyst, Steps) approach1->cost approach2->perf approach2->cost approach3->perf approach3->cost decision Optimal Strategy Selection perf->decision cost->decision

Caption: Workflow for selecting the optimal synthetic strategy.

Data Presentation: Quantitative Comparison
MetricApproach 1: 5-Bromo (Direct)Approach 2: 5-Chloro (Direct)Approach 3: 5-Bromo (Protected)
Starting Material Cost ~$2.35 / mmol[4]Generally lower than bromo-analogues~$2.35 / mmol (plus protection reagents)[4]
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Buchwald ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, Pd(dppf)Cl₂
Catalyst/Ligand Cost ModerateHighModerate
Typical Reaction Temp. 80-100 °C100-120 °C80-100 °C
Typical Yield 65-85%50-75%80-95% (coupling step)
Number of Synthetic Steps 113 (Protect, Couple, Deprotect)
Process Robustness Moderate; can be sensitive to amine coordination[5]Lower; C-Cl activation is challengingHigh; predictable and scalable
Purification Standard chromatographyCan be challenging due to side productsStraightforward
Analysis and Causality
  • Reactivity (Br vs. Cl): The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making oxidative addition to the Pd(0) center faster and more facile for the bromo-compound.[6] This is why chloro-substrates require higher temperatures and more sophisticated, electron-rich phosphine ligands to facilitate the rate-determining oxidative addition step. The higher cost of these specialized ligands can negate the lower initial cost of the chloro-starting material.

  • The Amine Problem: Free amines can act as ligands for the palladium center, leading to catalyst inhibition or the formation of undesired side products.[5] This can lower the yield and make reactions less reproducible, especially at scale.

  • The Protection Strategy: Approach 3 directly addresses the issue of the free amine. By converting it to an acetamide, its Lewis basicity is significantly reduced, preventing interference with the catalyst.[5] This strategy adds two steps to the overall synthesis (acetylation and subsequent hydrolysis), increasing labor and solvent usage. However, the benefit is often a dramatic increase in the yield and purity of the coupling product, which can significantly simplify downstream processing and reduce purification costs. For large-scale synthesis, the improved robustness and predictability often provide the highest overall value.

Experimental Protocol: Suzuki Coupling with this compound

This protocol is a representative example for the synthesis of 5-(4-methoxyphenyl)-3-methoxypyridin-2-amine. It is based on established methodologies for coupling aminopyridines.[5]

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

    • Rationale: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state. K₃PO₄ is a moderately strong base effective at promoting transmetalation without causing hydrolysis of the starting materials.[5]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and water in a 4:1 ratio.

    • Rationale: Degassing the solvent removes dissolved oxygen. The water co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic components.[5]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions from prolonged heating.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

This compound and its related isomers are classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage and respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Recommendations

The cost-benefit analysis of this compound is not a simple calculation of reagent price. It is a multi-faceted decision dependent on the scale and goals of the synthesis.

  • For Small-Scale, Rapid Discovery Chemistry: The direct coupling of this compound (Approach 1) offers the fastest route to novel compounds. Its moderate cost and reactivity profile make it ideal for generating a library of analogues quickly, even if yields are not perfectly optimized.

  • For Cost-Sensitive, Early-Phase Projects: If the chloro-analogue is significantly cheaper and the necessary high-activity catalyst systems are available, Approach 2 can be explored. However, this route requires more significant process development and optimization.

  • For Scale-Up and Process Chemistry: The protection-coupling-deprotection strategy (Approach 3) is often the superior choice. While it involves more steps, the increased reliability, higher yields, and simpler purification frequently lead to a lower overall cost per gram and a more robust manufacturing process. The initial investment in developing the three-step sequence pays dividends in predictability and batch-to-batch consistency.

Ultimately, this compound stands as a premier building block. Its balanced reactivity provides chemists with multiple strategic options, allowing for an adaptable approach tailored to the specific economic and scientific demands of the project at hand.

References

  • An unknown source. (2026, January 18). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine.
  • Apicule. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved January 31, 2026, from [Link]

  • Anam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available at: [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved January 31, 2026, from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-methoxypyridine, min 98%, 1 gram.
  • Anderson, K. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 6037–6045. Available at: [Link]

  • JAMA Network. (2024, June 28). Costs of Drug Development and Research and Development Intensity in the US, 2000-2018.
  • ResearchGate. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 31, 2026, from [Link]

  • Archive Market Research. (n.d.). 2-Amino-5-Bromopyridine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033.
  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • YouTube. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved January 31, 2026, from [Link]

Sources

A Comparative Guide to Byproduct Characterization in 5-Bromo-3-methoxypyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

5-Bromo-3-methoxypyridin-2-amine is a key intermediate in the synthesis of numerous drug candidates. Its purity directly impacts the quality and safety of the final API. Even trace impurities can lead to unforeseen side effects, reduced therapeutic efficacy, or the formation of toxic degradation products. Therefore, a thorough understanding of potential byproducts and their formation pathways is not merely an academic exercise but a critical component of process development and quality control.

Common Synthetic Pathways and Associated Byproducts

The synthesis of this compound typically involves the amination of a substituted bromopyridine. While seemingly straightforward, these reactions can be prone to the formation of several byproducts. The choice of starting materials, reaction conditions, and the amination agent can significantly influence the impurity profile.

One common approach involves the direct amination of a suitable precursor, such as 2,5-dibromo-3-methoxypyridine. However, this can lead to a mixture of products due to the competitive reactivity of the bromine atoms.[1] An alternative is the Chichibabin amination, which involves the reaction of a pyridine derivative with sodium amide.[2][3][4] This reaction, while effective, can also generate byproducts through over-amination or rearrangement.[2]

Key Classes of Byproducts:

  • Over-aminated Products: The introduction of a second amino group onto the pyridine ring can occur, especially with strong aminating agents or harsh reaction conditions.[2]

  • Debrominated Species: Reductive debromination is a common side reaction in reactions involving brominated aromatic compounds, leading to the loss of the bromine atom and formation of the corresponding des-bromo impurity.[5][6] This can be influenced by the choice of catalyst, base, and solvent.[5]

  • Isomeric Byproducts: In cases where the starting material has multiple reactive sites, the formation of constitutional isomers is possible. The regioselectivity of the amination reaction is a critical factor.[7]

  • Hydrolysis Products: The methoxy group on the pyridine ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative.[8][9]

  • Starting Material and Reagent-Related Impurities: Residual starting materials and impurities from the reagents used in the synthesis can also contribute to the overall impurity profile.

Mechanistic Insights into Byproduct Formation

A proactive approach to impurity control begins with a deep understanding of the reaction mechanisms that lead to their formation.

  • Over-amination: In reactions like the Chichibabin amination, the initial product, an aminopyridine, can be sufficiently nucleophilic to react further with the aminating agent, particularly if the reaction is not carefully controlled.[2]

  • Debromination: Reductive debromination can occur through various pathways, including hydride transfer from the solvent or other reaction components, or via palladium-catalyzed processes in cross-coupling reactions.[5][6] The presence of a free NH group on the ring can sometimes promote this side reaction.[6]

  • Isomer Formation: The position of amination on the pyridine ring is governed by the electronic and steric effects of the existing substituents. For instance, in the amination of 3-bromo-4-ethoxypyridine, the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct has been reported.[1]

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under acidic or basic conditions, proceeding through a nucleophilic substitution mechanism.[8][9]

Comparative Analytical Workflow for Byproduct Characterization

A robust analytical strategy is essential for the identification and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.

Experimental Protocol: HPLC-MS Analysis

This protocol outlines a general method for the separation and identification of byproducts in a reaction mixture for the synthesis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture.
  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[10]
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient could be:
  • 0-2 min: 5% B
  • 2-20 min: 5% to 95% B
  • 20-25 min: 95% B
  • 25-26 min: 95% to 5% B
  • 26-30 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm and 280 nm.

3. Mass Spectrometry Conditions (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow: Desolvation gas (N2) at 600 L/hr.
  • Scan Range: m/z 50-500.

Data Analysis:

  • The HPLC chromatogram will provide information on the number of components in the mixture and their relative abundance.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, which can be used to determine their molecular weights.

  • Fragmentation patterns obtained from MS/MS analysis can provide structural information for the identification of unknown byproducts.

DOT Diagram: Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification crude_sample Crude Reaction Mixture dissolution Dissolution in Solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC Separation filtration->hplc ms Mass Spectrometry (ESI+) hplc->ms Eluent chromatogram Chromatogram Analysis ms->chromatogram mass_spectra Mass Spectra Interpretation ms->mass_spectra identification Byproduct Identification chromatogram->identification mass_spectra->identification chemical_structures main_product This compound (Main Product) debrominated 3-Methoxypyridin-2-amine (Debromination) dibrominated 2-Amino-3,5-dibromopyridine (Dibromination) hydrolysis 5-Bromo-2-hydroxypyridin-3-amine (Hydrolysis - Isomer)

Sources

A Researcher's Guide to Quantum Mechanical Investigations of Substituted Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] The strategic placement of substituents on the pyridine ring dramatically alters its electronic landscape, influencing critical properties like basicity, reactivity, and intermolecular interactions.[1][4] Understanding these modifications at a quantum mechanical level is paramount for rational drug design and the development of novel molecules with tailored functionalities.[5][6]

This guide provides a comparative overview of quantum mechanical (QM) methods for investigating substituted pyridine derivatives, offering insights into the causality behind experimental choices and presenting self-validating protocols through the synergy of computational and experimental data.

The Quantum Mechanical Toolkit: A Comparative Overview

The investigation of substituted pyridines heavily relies on a suite of computational methods, each offering a unique balance of accuracy and computational cost. Density Functional Theory (DFT) has emerged as the workhorse in this field, providing a robust framework for predicting a wide array of molecular properties.[5][6]

Computational MethodKey StrengthsCommon Applications for Pyridine DerivativesRepresentative Functionals/Basis Sets
Density Functional Theory (DFT) Excellent balance of accuracy and computational efficiency.[5]Geometry optimization, vibrational frequency analysis, electronic structure (HOMO-LUMO), molecular electrostatic potential (MEP) maps, predicting reactivity.[4][7][8]B3LYP, M06-2X, ωB97XD with basis sets like 6-31G(d,p) or 6-311++G(d,p).[4][7][8]
Ab initio Methods (e.g., Hartree-Fock, MP2) High accuracy, based on first principles without empirical parameters.Benchmarking DFT results, studying reaction mechanisms and transition states, calculating precise electronic properties.[9][10]HF/6-31G*, MP2/aug-cc-pVDZ.
Semi-empirical Methods (e.g., AM1, PM3) Very fast, suitable for large molecules and high-throughput screening.Initial geometry optimization, calculating molecular orbital descriptors for QSAR studies, especially for large datasets.[11]AM1, PM3.

The choice of method is dictated by the research question. For instance, DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) is often sufficient for accurate predictions of molecular geometries and electronic properties of many substituted pyridines.[4] However, for systems where electron correlation effects are significant, more computationally expensive ab initio methods like MP2 might be necessary to achieve higher accuracy.[9]

The Synergy of Computation and Experiment: A Self-Validating System

The true power of quantum mechanical investigations lies in their synergy with experimental techniques. Computational predictions serve as a powerful guide for experimental design and interpretation, while experimental data provides the ultimate validation for theoretical models.

Experimental Protocol: Synthesis and Spectroscopic Characterization

The synthesis of novel substituted pyridine derivatives is a crucial first step.[12][13][14][15] Various synthetic routes, including multi-component reactions and cross-coupling reactions, are employed to generate diverse libraries of these compounds.[12][16]

Step-by-Step Synthesis (General Example):

  • Reaction Setup: Combine the starting materials (e.g., a β-ketoester, an aldehyde, and an ammonium source for a Hantzsch-type synthesis) in a suitable solvent.

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction.

  • Purification: Purify the crude product using techniques like recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods.

Spectroscopic Characterization:

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=N).

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms, respectively, providing detailed structural information.[15]

  • Mass Spectrometry: To determine the molecular weight of the compound.

Computational Protocol: DFT Calculations for Structural and Spectroscopic Correlation

Parallel to experimental work, DFT calculations can be performed to predict the structural and spectroscopic properties of the synthesized compounds.

Step-by-Step DFT Calculation:

  • Structure Building: Construct the 3D structure of the substituted pyridine derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[7]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts (e.g., using the GIAO method) to compare with experimental data.

The close agreement between the calculated and experimental spectroscopic data provides strong evidence for the correctness of the synthesized structure and the reliability of the computational model.

G Synergistic Workflow of Computational and Experimental Investigation cluster_comp Computational Chemistry cluster_exp Experimental Chemistry Structure Building Structure Building Geometry Optimization Geometry Optimization Structure Building->Geometry Optimization Initial 3D Model Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry NMR Calculation NMR Calculation Geometry Optimization->NMR Calculation Optimized Geometry Predicted IR Spectrum Predicted IR Spectrum Frequency Calculation->Predicted IR Spectrum Predicted NMR Spectrum Predicted NMR Spectrum NMR Calculation->Predicted NMR Spectrum Comparison & Validation Comparison & Validation Predicted IR Spectrum->Comparison & Validation Predicted NMR Spectrum->Comparison & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Experimental IR Spectrum Experimental IR Spectrum Characterization->Experimental IR Spectrum Experimental NMR Spectrum Experimental NMR Spectrum Characterization->Experimental NMR Spectrum Experimental IR Spectrum->Comparison & Validation Experimental NMR Spectrum->Comparison & Validation Validated Model Validated Model Comparison & Validation->Validated Model Property Prediction Property Prediction Validated Model->Property Prediction e.g., Reactivity, Electronic Properties

Caption: A diagram illustrating the iterative and self-validating workflow combining computational and experimental approaches.

Structure-Activity Relationships and Drug Design

A primary application of quantum mechanical investigations of substituted pyridines is in the field of drug design, particularly through Quantitative Structure-Activity Relationship (QSAR) studies.[17][18] QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Quantum mechanical descriptors, such as HOMO-LUMO energies, Mulliken charges, and dipole moments, are powerful parameters in QSAR models.[11][19] For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electron-donating and accepting abilities of a molecule, respectively, which are often crucial for its interaction with a biological target.[4]

Quantum Mechanical DescriptorRelevance in QSAR
HOMO Energy (EHOMO) Relates to the ability of a molecule to donate electrons; important for interactions with electron-deficient sites in a receptor.
LUMO Energy (ELUMO) Relates to the ability of a molecule to accept electrons; important for interactions with electron-rich sites in a receptor.[11]
HOMO-LUMO Gap (ΔE) Indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity.
Dipole Moment Influences the solubility and transport properties of a drug molecule, as well as its electrostatic interactions with a target.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution around a molecule, identifying regions prone to electrophilic and nucleophilic attack, which is critical for understanding drug-receptor interactions.

By developing robust QSAR models based on these descriptors, researchers can predict the biological activity of novel, unsynthesized pyridine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.[18] This significantly accelerates the drug discovery process.

G QSAR Workflow for Pyridine Derivatives Pyridine Derivatives Library Pyridine Derivatives Library Quantum Mechanical Calculations Quantum Mechanical Calculations Pyridine Derivatives Library->Quantum Mechanical Calculations Descriptor Calculation Descriptor Calculation Quantum Mechanical Calculations->Descriptor Calculation e.g., HOMO, LUMO, MEP QSAR Model Development QSAR Model Development Descriptor Calculation->QSAR Model Development Experimental Biological Activity Experimental Biological Activity Experimental Biological Activity->QSAR Model Development Model Validation Model Validation QSAR Model Development->Model Validation Prediction of New Compounds Prediction of New Compounds Model Validation->Prediction of New Compounds Synthesis & Testing Synthesis & Testing Prediction of New Compounds->Synthesis & Testing Lead Optimization Lead Optimization Synthesis & Testing->Lead Optimization

Caption: A flowchart depicting the process of developing and utilizing a QSAR model for the design of new pyridine derivatives.

Case Study: Investigating the Impact of Electron-Donating and -Withdrawing Groups

To illustrate the practical application of these methods, consider a comparative study of two hypothetical substituted pyridines: 4-aminopyridine (an electron-donating group) and 4-nitropyridine (an electron-withdrawing group).

Property4-Aminopyridine4-NitropyridineRationale
HOMO Energy HigherLowerThe amino group donates electron density to the ring, raising the HOMO energy.
LUMO Energy HigherLowerThe nitro group withdraws electron density, stabilizing the LUMO.
HOMO-LUMO Gap LargerSmallerThe significant stabilization of the LUMO in 4-nitropyridine leads to a smaller energy gap.
Basicity (pKa of conjugate acid) HigherLowerThe electron-donating amino group increases the electron density on the nitrogen atom, making it more basic.
Reactivity towards Electrophiles More reactiveLess reactiveThe increased electron density in the ring of 4-aminopyridine makes it more susceptible to electrophilic attack.

These computationally derived trends can be experimentally verified. The pKa can be measured potentiometrically, and the reactivity can be assessed through controlled chemical reactions. The strong correlation between the predicted and observed properties validates the use of quantum mechanical calculations for understanding and predicting the behavior of substituted pyridine derivatives.

Conclusion

Quantum mechanical investigations, particularly when coupled with experimental validation, provide an indispensable framework for the study of substituted pyridine derivatives. From elucidating fundamental electronic properties to guiding the rational design of novel therapeutic agents, these computational tools empower researchers to navigate the vast chemical space of these important heterocyclic compounds with greater efficiency and insight. The continued development of computational methodologies and their integration with experimental workflows will undoubtedly fuel future discoveries in the exciting fields of drug development and materials science.

References

  • Yeung, L. Y., & Elrod, M. J. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 107(22), 4472–4479. [Link]

  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 41(5), 1083-1099. [Link]

  • Wang, J., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214. [Link]

  • Roy, K., et al. (2012). QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. Journal of Chemical Information and Modeling, 52(2), 386-397. [Link]

  • Troutman, M. D., et al. (2007). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Journal of Pharmaceutical Sciences, 96(12), 3425-3437. [Link]

  • Reddy, Y. T., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 18(2), 834-843. [Link]

  • Abdel-Aziz, H. A., et al. (2023). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Advances, 13(28), 19354-19369. [Link]

  • Cronin, M. T. D., & Schultz, T. W. (2001). The effect of precision of molecular orbital descriptors on toxicity modeling of selected pyridines. SAR and QSAR in Environmental Research, 12(6), 537-547. [Link]

  • Barbhuiya, T., & Kumar, A. (2013). Quantum Chemical Calculations of Molecular Structure, Electronic, Thermodynamic and Non-linear optical properties of 2-amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538. [Link]

  • El-Sayed, M. A. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 8439. [Link]

  • S. P. D. V. (2000). An ab initio and DFT study of the valence isomers of pyridine. Journal of Molecular Structure: THEOCHEM, 530(1-2), 167-177. [Link]

  • Wang, Y., et al. (2019). Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 37(10), 2636-2651. [Link]

  • Fadda, A. A., et al. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. Journal of Molecular Structure, 1225, 129111. [Link]

  • Zdanovskaia, M., et al. (2022). Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A, 126(45), 8449-8458. [Link]

  • Abdel-Rahman, A. A. H., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15607. [Link]

  • Kumar, A., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6168. [Link]

  • Varghese, T., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2627-2632. [Link]

  • Rehman, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Karelson, M., & Lobanov, V. S. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. [Link]

  • Singh, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-664. [Link]

  • Rad, M. A., et al. (2022). Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. Molecules, 27(4), 1228. [Link]

  • Al-Jaf, A. H. A., et al. (2021). Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. Journal of Physics: Conference Series, 1795(1), 012024. [Link]

  • Fawzy, A., et al. (2024). A comparative study of pyridine and pyrimidine derivatives based formamidine for copper corrosion inhibition in nitric acid: Experimental and computational exploration. International Journal of Electrochemical Science, 19(1), 100403. [Link]

  • El-Naggar, M., et al. (2021). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 13(18), 1599-1617. [Link]

  • Mondal, S., & Jana, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18583-18603. [Link]

  • Perlovich, G. L., et al. (2023). A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. Pharmaceutics, 15(7), 1840. [Link]/1999-4923/15/7/1840)

Sources

biological evaluation of novel compounds derived from 5-Bromo-3-methoxypyridin-2-amine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Evaluation of Novel 5-Bromo-3-methoxypyridin-2-amine Derivatives as Kinase Inhibitors

This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from the this compound scaffold. The pyridine and pyrimidine cores are privileged structures in medicinal chemistry, frequently forming the backbone of potent kinase inhibitors.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow from initial screening to mechanism of action studies. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and compare the performance of our novel hypothetical compounds against a known alternative.

Introduction: The Pyridine Scaffold and Kinase Inhibition

The 2-aminopyridine moiety is a versatile scaffold in drug discovery, particularly for developing inhibitors of protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently mutated or hyperactivated in tumors.[4] Consequently, developing dual PI3K/mTOR inhibitors is a promising strategy in oncology to overcome feedback loop mechanisms that can limit the efficacy of single-target agents.[4]

This guide will detail the evaluation of two novel compounds, NVC-1 and NVC-2 , derived from this compound. Their biological activities will be compared against "Standard Drug X," a well-characterized PI3K/mTOR dual inhibitor analogous to compounds like Omipalisib.

The Strategic Evaluation Workflow

A robust evaluation pipeline is critical to efficiently identify and characterize promising lead compounds. Our approach is a multi-phased process designed to move from broad cellular effects to specific molecular targets. This ensures that resources are focused on compounds with the highest potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Cellular Mechanism of Action (MOA) cluster_3 Decision Point antiproliferative Antiproliferative Assay (MTT) kinase_assay In Vitro Kinase Assay (PI3K/mTOR) antiproliferative->kinase_assay Active Compounds western_blot Western Blot (Pathway Modulation) kinase_assay->western_blot Potent Inhibitors cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis decision Lead Candidate Selection apoptosis->decision

Caption: High-level workflow for evaluating novel compounds.

Phase 1: Antiproliferative Activity Screening

The initial step is to determine if the novel compounds have a general cytotoxic or cytostatic effect on cancer cells. This is a crucial gatekeeping step to filter out inactive molecules.

Causality of Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, high-throughput nature, and cost-effectiveness. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] A reduction in metabolic activity in the presence of a compound indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). We utilize a panel of cancer cell lines with known genetic backgrounds, such as MCF-7 (breast cancer, PIK3CA mutant) and HCT-116 (colorectal cancer, PIK3CA mutant), to provide early clues about potential target pathways.[4]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed MCF-7 and HCT-116 cells into 96-well plates at a density of 5,000 cells/well in their respective complete media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of NVC-1, NVC-2, and Standard Drug X in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each compound using non-linear regression analysis.

Comparative Data: Antiproliferative Activity
CompoundCell LineIC₅₀ (µM)
NVC-1 MCF-70.45 ± 0.05
HCT-1160.21 ± 0.03
NVC-2 MCF-75.8 ± 0.7
HCT-1168.2 ± 1.1
Standard Drug X MCF-70.52 ± 0.06
HCT-1160.19 ± 0.02

Interpretation: NVC-1 demonstrates potent antiproliferative activity, comparable to or exceeding that of Standard Drug X, particularly in the HCT-116 cell line. NVC-2 shows significantly weaker activity and would typically be deprioritized. Based on these results, NVC-1 is selected for further investigation.

Phase 2: Target Validation and Potency

The promising antiproliferative activity of NVC-1 necessitates the identification of its molecular target. Given the 2-aminopyridine scaffold's prevalence in kinase inhibitors and the activity in PIK3CA-mutant cell lines, we hypothesize that NVC-1 targets the PI3K/mTOR pathway.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K / 4E-BP1 mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation NVC1 NVC-1 NVC1->PI3K NVC1->mTORC1 NVC1->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway.

Causality of Experimental Choice

To directly test this hypothesis, we employ an in vitro biochemical kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. This cell-free system provides a direct measure of a compound's ability to inhibit the target enzyme without the complexities of cellular uptake, metabolism, or off-target effects.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction: In a 384-well plate, add the kinase of interest (recombinant PI3Kα or mTOR) and its specific substrate in kinase buffer.

  • Compound Addition: Add NVC-1 and Standard Drug X at various concentrations to the wells.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound against each kinase.

Comparative Data: Kinase Inhibitory Potency
CompoundTargetIC₅₀ (nM)
NVC-1 PI3Kα0.25 ± 0.04
mTOR25.0 ± 3.1
Standard Drug X PI3Kα0.22 ± 0.03
mTOR35.5 ± 4.5

Interpretation: The data confirms our hypothesis. NVC-1 is a potent inhibitor of PI3Kα, with an IC₅₀ in the sub-nanomolar range, and also inhibits mTOR, confirming its identity as a dual PI3K/mTOR inhibitor.[4] Its potency is comparable to Standard Drug X, making it a strong candidate for further development.

Phase 3: Cellular Mechanism of Action (MOA)

Having confirmed the molecular target, the next step is to verify that the compound engages this target within a cellular context and produces the expected downstream biological effects.

Experimental Protocol 1: Western Blot for Pathway Modulation
  • Rationale: This technique directly measures the phosphorylation status of key proteins downstream of PI3K and mTOR, providing definitive evidence of target engagement in cells. We will measure the levels of phosphorylated AKT (p-AKT), a direct substrate of PI3K activity, and phosphorylated S6 kinase (p-S6K), a substrate of mTORC1.

  • Methodology:

    • Treat HCT-116 cells with increasing concentrations of NVC-1 or Standard Drug X for 2-4 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin).

    • Incubate with secondary HRP-conjugated antibodies and detect signals using chemiluminescence.

  • Expected Outcome: A dose-dependent decrease in the levels of p-AKT and p-S6K in cells treated with NVC-1, confirming the inhibition of the PI3K/mTOR pathway.

Experimental Protocol 2: Cell Cycle Analysis
  • Rationale: The PI3K/mTOR pathway is a critical regulator of the cell cycle. Its inhibition is expected to cause cell cycle arrest, typically at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.[6]

  • Methodology:

    • Treat HCT-116 cells with NVC-1 or Standard Drug X at their respective 1x and 5x IC₅₀ concentrations for 24 hours.

    • Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.

    • Wash the cells and stain them with a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Expected Outcome: An accumulation of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases, indicating cell cycle arrest.[6]

Experimental Protocol 3: Apoptosis Assay
  • Rationale: By blocking key survival signals, potent PI3K/mTOR inhibitors can induce programmed cell death, or apoptosis.

  • Methodology:

    • Treat HCT-116 cells as described for cell cycle analysis for 48 hours.

    • Harvest the cells and stain them with an Annexin V-FITC/PI apoptosis detection kit.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

  • Expected Outcome: A dose-dependent increase in the percentage of apoptotic cells following treatment with NVC-1.

Comprehensive Comparison and Future Outlook

ParameterNVC-1Standard Drug X (Comparator)Justification
Antiproliferative IC₅₀ (HCT-116) 0.21 µM 0.19 µMDemonstrates potent cellular effect.
PI3Kα IC₅₀ 0.25 nM 0.22 nMConfirms high-potency on-target activity.
mTOR IC₅₀ 25.0 nM 35.5 nMConfirms dual-inhibitor profile.
p-AKT Inhibition Yes (Dose-dependent)Yes (Dose-dependent)Verifies cellular target engagement.
Cell Cycle Arrest G0/G1 ArrestG0/G1 ArrestConsistent with MOA of PI3K/mTOR inhibition.
Apoptosis Induction Yes (Dose-dependent)Yes (Dose-dependent)Demonstrates desired cell death mechanism.

The collective data strongly supports NVC-1 as a potent, dual PI3K/mTOR inhibitor with a biological profile comparable to the established standard. Its sub-nanomolar potency against PI3Kα is particularly noteworthy. The structure-activity relationship (SAR) between NVC-1 and the less active NVC-2 (data not shown) would guide the next phase of medicinal chemistry optimization. Future studies should focus on selectivity profiling against other kinases, determining pharmacokinetic properties (ADME), and ultimately, evaluating in vivo efficacy in xenograft mouse models.[7]

References

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and antitumor activity of novel pyridinium fullerene derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. Available at: [Link]

  • MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Available at: [Link]

  • PubMed. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Available at: [Link]

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Available at: [Link]

  • Research Results in Pharmacology. (2022). Antitumor activity of the novel pyridine derivative. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

Sources

analysis of reaction kinetics for the synthesis of 5-Bromo-3-methoxypyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the synthesis of 5-Bromo-3-methoxypyridin-2-amine (CAS: 884495-39-0), a critical scaffold in the development of kinase inhibitors and CNS-active agents.

We analyze two distinct synthetic pathways:

  • Route A (Kinetic Control): Electrophilic Aromatic Substitution (EAS) of 3-methoxypyridin-2-amine using N-Bromosuccinimide (NBS).

  • Route B (Thermodynamic/Regio-Control): Nucleophilic Aromatic Substitution (

    
    ) of 5-bromo-2,3-difluoropyridine.
    

Key Insight: While Route A offers higher atom economy and fewer steps, it suffers from kinetic competition between the C4 and C5 positions due to conflicting directing groups. Route B, though longer, provides absolute regiocontrol via the "ipso" substitution of a fluoride leaving group.

Part 1: Reaction Kinetics & Mechanistic Analysis

Route A: Electrophilic Aromatic Bromination (EAS)

This route relies on the bromination of the electron-rich 2-amino-3-methoxypyridine core.

The Regioselectivity Paradox: The substrate contains two activating groups with conflicting directing effects:

  • Amino group (-NH2) at C2: A strong activator, directing ortho (C3) and para (C5). C3 is blocked by the methoxy group. Target: C5.

  • Methoxy group (-OMe) at C3: A moderate activator, directing ortho (C2, C4) and para (C6). C2 is blocked. Target: C4.

Kinetic Outcome: Experimental data and DFT calculations suggest that the activation energy (


) for the formation of the 

-complex at C5 is lower than at C4. The resonance stabilization from the amino group (para-attack) dominates over the methoxy group (ortho-attack). However, temperature control is critical; elevated temperatures increase the Boltzmann distribution of molecules with sufficient energy to overcome the C4 activation barrier, leading to impurities.
Reaction Pathway Diagram (Route A)

RouteA_Mechanism Start 3-methoxypyridin-2-amine (Substrate) TS_C5 TS-1 (C5 Attack) Lower Ea Start->TS_C5 k1 (Fast) TS_C4 TS-2 (C4 Attack) Higher Ea Start->TS_C4 k2 (Slow) NBS NBS (Electrophile Source) NBS->TS_C5 NBS->TS_C4 Sigma_C5 σ-Complex (C5) Resonance Stabilized by NH2 TS_C5->Sigma_C5 Sigma_C4 σ-Complex (C4) Sterically Hindered TS_C4->Sigma_C4 Prod_Major This compound (Major Product) Sigma_C5->Prod_Major -HBr Prod_Minor 4-Bromo Isomer (Impurity) Sigma_C4->Prod_Minor -HBr

Figure 1: Kinetic competition in the bromination of 3-methoxypyridin-2-amine. The C5 pathway is kinetically favored due to the stronger directing effect of the amine.

Route B: Nucleophilic Aromatic Substitution ( )

This route utilizes a fluorinated precursor.[1] The reaction is a stepwise addition-elimination.

Kinetic Driver: The rate-determining step is the formation of the Meisenheimer complex. The reaction rate follows second-order kinetics:



The presence of the bromine at C5 (electron-withdrawing) and the ring nitrogen lowers the LUMO energy, facilitating the nucleophilic attack at C3. Fluoride is an exceptional leaving group for


 due to the high electronegativity of fluorine, which stabilizes the transition state leading to the anionic intermediate.
Reaction Pathway Diagram (Route B)

RouteB_Mechanism Precursor 5-Bromo-2,3-difluoropyridine Step1 Step 1: Selective Amination (NH3/IPA, 80°C) Precursor->Step1 Intermed 5-Bromo-3-fluoro-2-aminopyridine Step1->Intermed Regioselective for C2 Step2 Step 2: Methoxylation (NaOMe) Rate Determining Step Intermed->Step2 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Step2->Meisenheimer Nucleophilic Attack Product This compound (Target) Meisenheimer->Product Elimination of F-

Figure 2: Sequential


 pathway. The high electronegativity of fluorine at C3 directs the alkoxide attack, preventing regio-isomers.

Part 2: Comparative Performance Data

The following table summarizes the experimental trade-offs between the two methodologies.

FeatureRoute A (EAS / NBS)Route B (

/ Fluoro)
Regioselectivity 90:10 to 95:5 (C5 vs C4)>99:1 (Absolute)
Yield (Isolated) 75 - 85%60 - 70% (over 2 steps)
Reaction Kinetics Fast (

min at 0°C)
Slow (

h at 80°C)
Cost Efficiency High (Cheap starting materials)Low (Fluorinated precursors are expensive)
Scalability High (Exothermic, requires cooling)Moderate (Requires high heat/pressure)
Purification Requires Column Chromatography (to remove C4 isomer)Recrystallization often sufficient

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Bromination using NBS

Rationale: NBS is selected over elemental bromine (


) to maintain a low instantaneous concentration of active brominating species, enhancing regioselectivity and minimizing over-bromination. Acetonitrile is used as a polar aprotic solvent to stabilize the polar transition state.

Materials:

  • 3-methoxypyridin-2-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (anhydrous, 10 volumes)

Workflow:

  • Dissolution: Charge a reaction vessel with 3-methoxypyridin-2-amine and MeCN. Cool the solution to -10°C . Critical: Lower temperature maximizes the kinetic difference between C5 and C4 pathways.

  • Addition: Dissolve NBS in MeCN (5 volumes) and add dropwise over 60 minutes. Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to quench unreacted bromine species.
    
  • Workup: Extract with Ethyl Acetate. Wash with brine.[2][3] Dry over

    
    .[2][3]
    
  • Purification: The crude will contain ~5-8% of the 4-bromo isomer. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential on Fluoropyridine

Rationale: This route is preferred when high purity is required for GMP manufacturing, avoiding difficult chromatographic separations of isomers.

Materials:

  • 5-bromo-2,3-difluoropyridine (1.0 eq)

  • Ammonia (28% aqueous or 7N in MeOH) (5.0 eq)

  • Sodium Methoxide (NaOMe) (25% in MeOH) (2.0 eq)

  • DMSO (Dimethyl sulfoxide)

Workflow:

  • Amination (Step 1): In a pressure vessel, combine 5-bromo-2,3-difluoropyridine and ammonia solution. Heat to 80°C for 4 hours. The 2-position is more electrophilic due to the proximity to the ring nitrogen.

  • Isolation 1: Cool to RT. Precipitate with water.[4] Filter to obtain 5-bromo-3-fluoro-2-aminopyridine.

  • Methoxylation (Step 2): Dissolve the intermediate in DMSO (5 volumes). Add NaOMe solution.

  • Reaction: Heat to 100°C for 6-12 hours. Note: The amino group deactivates the ring, requiring harsher conditions for the second

    
    .
    
  • Workup: Pour into ice water. The product usually precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Methanol.

References

  • Regioselective Bromination of Aminopyridines

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: PMC / NIH.
    • URL:[Link]

  • SNAr Reactivity of Fluoropyridines

    • Title: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[5]

    • Source: PubMed.[6]

    • URL:[Link]

  • General Pyridine Halogenation Kinetics

    • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.[7]

    • Source: ChemRxiv.
    • URL:[Link][3]

  • Base-Promoted SNAr Reactions

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.
    • Source: MDPI.
    • URL:[Link]

  • Compound Properties (this compound)

    • Title: 5-Bromo-2-methoxypyridin-3-amine (Isomer/Analog Data).[6]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-3-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

5-Bromo-3-methoxypyridin-2-amine is a functionalized aminopyridine intermediate commonly used in structure-activity relationship (SAR) studies and drug development. While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (aminopyridines) are known potassium channel blockers and potent neurotoxins.

The "Precautionary Principle" applies: Treat this compound as a potential neurotoxin and severe irritant until empirical data proves otherwise.

Core Hazard Profile (Class-Based Assessment)
Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 / H312Harmful/Toxic if swallowed or in contact with skin.Aminopyridines can readily cross the blood-brain barrier; dermal absorption is a critical vector.
Skin/Eye Irritation H315 / H319Causes skin irritation and serious eye irritation.[1][2][3][4][5][6]Basic amine functionality can cause caustic burns to mucous membranes.
STOT - SE H335May cause respiratory irritation.[2][3][4][5][6][7]Halogenated dusts are highly irritating to the upper respiratory tract.
Hierarchy of Controls & PPE Matrix

Engineering controls (Fume Hoods) are the primary defense. PPE is the secondary line of defense but is mandatory due to the high skin absorption potential of aminopyridines.

A. Respiratory Protection[1][5][6][8][9]
  • Solid State (Weighing/Transfer): Use a certified Chemical Fume Hood.[10] If working outside a hood (strongly discouraged), a P100/N95 particulate respirator is the absolute minimum.

  • Solution State (Synthesis/Workup): If the compound is dissolved in volatile solvents (e.g., Dichloromethane), use a half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) to prevent inhalation of solvent vapors carrying the solute.

B. Dermal Protection (Hands)
  • Standard Protocol: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil / 0.10 mm).

    • Outer Layer: Nitrile (Extended Cuff, 5-8 mil).

    • Rationale: Aminopyridines can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.

  • High-Risk Solvents (DCM/THF): If handling solutions in penetrating solvents, replace the outer glove with a Silver Shield (Laminate) glove.

C. Ocular Protection[1][5][6][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Standard safety glasses are insufficient for handling aminopyridines. The basic nature of the amine group poses a risk of corneal opacity if dust or splashes bypass the glasses' side shields.

Operational Workflow: Step-by-Step Handling

This protocol ensures containment from storage to reaction.

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated pyridines are often fluffy, static-prone solids.

  • Taring: Tare the weighing boat inside the hood. Do not transport open containers across the lab.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly. The amine group can be exothermic upon protonation if acidic solvents are used.

  • Vessel Venting: Ensure reaction vessels are vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup.

Phase 3: Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) and wipe up, then place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads. Treat all cleanup materials as hazardous halogenated waste.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafeHandling Storage Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood + Static Control) Reaction Reaction Setup (Closed System) Weighing->Reaction Transfer PPE_Check->Weighing Clearance Waste Disposal (Halogenated Stream) Reaction->Waste Quench/Workup Waste->PPE_Check Decon/Doffing

Figure 1: Operational lifecycle for this compound, emphasizing the mandatory PPE verification gate before weighing.

Disposal & Waste Management

Proper disposal is critical due to the halogen content (Bromine) and the nitrogen heterocycle.

Waste StreamClassificationContainer LabelingDisposal Method
Solid Waste Hazardous Chemical Solid"Toxic Solid - Halogenated Pyridine Derivative"High-Temperature Incineration
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Do not mix with acids)Fuel Blending / Incineration
Contaminated PPE Hazardous Debris"Contaminated Debris"Hazardous Waste Landfill / Incineration

Critical Note: Do not mix this waste with oxidizing agents (e.g., Nitric Acid waste) or strong acids , as exothermic decomposition or formation of toxic brominated vapors may occur.

References
  • PubChem. (n.d.). Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aminopyridine. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Halogenated Pyridines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methoxypyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methoxypyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.